molecular formula C7H5Cl2N3O B2635367 Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 937602-40-9

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B2635367
CAS No.: 937602-40-9
M. Wt: 218.04
InChI Key: ALCUWRBCHVFUDJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2N3O and its molecular weight is 218.04. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOBXHOOORODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Role of pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibitor Discovery: From Hinge-Binding Mechanics to Clinical Translation

Introduction: The Adenine Bioisostere Paradigm

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors hinges on the ability to outcompete intracellular adenosine triphosphate (ATP) at the kinase active site. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged, highly versatile pharmacophore in medicinal chemistry[1]. Functioning as a rigid, planar bioisostere of adenine, this fused bicyclic nitrogen heterocycle provides an optimal geometric match for the ATP-binding pocket (the "hinge region") of numerous oncogenic kinases[2].

Unlike traditional purine analogs, the pyrazolo[1,5-a]pyrimidine core offers superior metabolic stability, tunable lipophilicity, and multiple vectors for late-stage functionalization (specifically at the C3, C5, and C7 positions)[3]. This structural plasticity has enabled the discovery of highly selective inhibitors targeting Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Dual Specificity Protein Kinase TTK[3][4][5][6].

Structural Biology & Hinge-Binding Mechanics

The potency of pyrazolo[1,5-a]pyrimidine derivatives is fundamentally driven by their hydrogen-bonding network within the kinase hinge region. Crystallographic studies reveal a consistent binding modality:

  • TRKA Inhibition: The N1 atom of the pyrazolo[1,5-a]pyrimidine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met592 in the TRKA hinge region[4][7].

  • CDK2 Inhibition: In CDK2, the same N1 atom forms a vital hydrogen bond with the backbone NH of Leu83 , anchoring the scaffold deep within the hydrophobic cleft[7].

  • Solvent and Hydrophobic Vectors: Substituents at the C5 and C7 positions are typically directed toward the solvent-exposed region or deep hydrophobic pockets (e.g., the DFG-in/out conformations), allowing chemists to engineer exquisite selectivity profiles and overcome gatekeeper mutations[3][8].

Clinical Triumphs: TRK and CDK Inhibitors

The translational success of this scaffold is best exemplified by its presence in both FDA-approved therapeutics and advanced clinical candidates.

Larotrectinib (Vitrakvi): A first-in-class, highly selective TRK inhibitor approved for the treatment of solid tumors harboring NTRK gene fusions[4][9]. The pyrazolo[1,5-a]pyrimidine core of larotrectinib is essential for its sub-nanomolar potency, while its specific functionalization avoids off-target toxicity[4].

Dinaciclib: A potent, clinical-stage pan-CDK inhibitor (targeting CDK1, CDK2, CDK5, and CDK9)[6][10]. Dinaciclib utilizes the pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at C3, a piperidinyl-ethanol moiety at C5, and a pyridine N-oxide at C7, achieving sub-nanomolar CDK2 inhibition that far exceeds the potency of earlier-generation agents[6][11].

Quantitative Kinase Profiling Summary
CompoundPrimary TargetsClinical StatusKey Structural Features
Larotrectinib TRKA, TRKB, TRKCFDA Approved (2018)Pyrazolo[1,5-a]pyrimidine core; chiral pyrrolidine ring[4][9]
Dinaciclib CDK1, CDK2, CDK5, CDK9Phase III Clinical TrialsC5 piperidinyl-ethanol; C7 pyridine N-oxide[6][11]
CFI-402257 TTK (Mps1)Phase I Clinical TrialsC7 morpholino function targeting solvent region[3]

Rational Drug Design & SAR Workflows

The synthesis and optimization of pyrazolo[1,5-a]pyrimidine inhibitors typically follow a highly structured, iterative workflow. Synthesis frequently begins with 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, allowing for sequential nucleophilic aromatic substitutions (SNAr) and Suzuki-Miyaura cross-couplings at the halogenated sites[3].

SAR_Workflow HTS High-Throughput Screening (Identify Scaffold) C3 C3 Modification (Modulate Lipophilicity) HTS->C3 C5_C7 C5/C7 Substitution (Target Pockets) HTS->C5_C7 Crystallography X-Ray Crystallography (Validate Hinge Binding) C3->Crystallography C5_C7->Crystallography InVitro TR-FRET Kinase Assay (Quantify IC50) Crystallography->InVitro InVivo Xenograft Models (Evaluate Efficacy) InVitro->InVivo Lead Clinical Candidate (e.g., Larotrectinib) InVivo->Lead

Fig 1. Rational SAR optimization workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Validating Kinase Inhibition: Self-Validating Experimental Protocols

To ensure the trustworthiness of SAR data, drug development professionals must employ self-validating assay systems. The following protocols outline the industry standard for evaluating pyrazolo[1,5-a]pyrimidine derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is prioritized over standard fluorescence assays because the long emission half-life of the Lanthanide donor (Europium) eliminates short-lived background auto-fluorescence common in heterocyclic compound libraries, ensuring high data fidelity.

  • Reagent Preparation: Thaw recombinant kinase (e.g., TRKA or CDK2) on ice. Validation Step: Aliquot enzymes immediately to prevent freeze-thaw degradation, which alters the specific activity and skews IC50 data.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO. Transfer to a 384-well low-volume plate. Validation Step: Include a Staurosporine reference arm to establish the maximum inhibition baseline and validate the assay's dynamic range.

  • Kinase Reaction: Add the kinase/substrate mixture. Initiate the reaction by adding ATP at exactly its predetermined

    
     value. Causality: Running the assay at the ATP 
    
    
    
    ensures that the system is highly sensitive to competitive inhibitors[1] without being overwhelmed by excess substrate.
  • Detection: After 60 minutes, add the TR-FRET detection buffer (containing EDTA to quench the kinase reaction by chelating

    
     and Europium-labeled anti-phospho antibodies).
    
  • Data Quality Control: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6, indicating excellent signal-to-noise separation.

Protocol B: ATP-Quantification Cell Viability Assay (CellTiter-Glo)

Causality: In kinase-driven cancers (e.g., NTRK fusions), kinase inhibition leads to rapid cell cycle arrest and apoptosis. Measuring intracellular ATP is a direct, highly sensitive proxy for metabolic viability, superior to traditional MTT reduction assays.

  • Cell Seeding: Seed target cancer cells (e.g., KM12 cells for TRKA) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours. Causality: This recovery period is strictly required for cells to re-enter the logarithmic growth phase, ensuring uniform drug uptake.

  • Dosing: Treat cells with the optimized pyrazolo[1,5-a]pyrimidine derivatives for 72 hours.

  • Lysis and Luminescence: Add the ATP-detection reagent (luciferase/luciferin). The reagent lyses the cells and generates a luminescent signal proportional to the ATP present.

  • Validation: Normalize data against a vehicle (0.1% DMSO) control. An IC50 shift assay (varying serum concentrations) must be performed concurrently to validate that the compound's potency is not artificially inflated by low protein binding.

Pathway Modulation & Resistance Mechanisms

The ultimate goal of pyrazolo[1,5-a]pyrimidine inhibitors is the complete blockade of downstream oncogenic signaling. For instance, in NTRK fusion-positive tumors, constitutive TRK activation drives the PI3K/AKT, RAS/MAPK, and PLCngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 pathways.

TRK_Pathway NTRK NTRK Fusion TRK TRK Kinase NTRK->TRK PI3K PI3K / AKT TRK->PI3K RAS RAS / MAPK TRK->RAS PLC PLCγ TRK->PLC Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->TRK Inhibition Survival Cell Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation PLC->Proliferation

Fig 2. TRK signaling pathway disruption by pyrazolo[1,5-a]pyrimidine ATP-competitive inhibitors.

While first-generation pyrazolo[1,5-a]pyrimidine inhibitors like larotrectinib are highly effective, acquired resistance via gatekeeper mutations (e.g., TRKA G595R or TRKC G623R) remains a clinical challenge[4]. Next-generation drug discovery efforts are currently focused on modifying the C5 and C7 vectors of the pyrazolo[1,5-a]pyrimidine core to create macrocyclic structures or flexible analogs that can bypass steric clashes induced by these mutations, ensuring the continued relevance of this privileged scaffold in modern oncology[4].

References

  • "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights", MDPI,[Link]

  • "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors", Journal of Medicinal Chemistry - ACS Publications,[Link]

  • "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent", PMC - NIH,[Link]

  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment", RSC Publishing,[Link]

  • "Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2", PubMed - NIH,[Link]

  • "Dinaciclib | C21H28N6O2 | CID 46926350", PubChem - NIH,[Link]

  • "Definition of dinaciclib", NCI Drug Dictionary,[Link]

  • "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity", MDPI,[Link]

  • "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents", DOI / Elsevier,[Link]

  • "US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors", Google P

Sources

Biological Activity of Pyrazolo[1,5-a]pyrimidine-3-amide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning primarily as a bioisostere of the purine ring system found in ATP. While the scaffold itself is ubiquitous in kinase research, the 3-amide (3-carboxamide) derivatives have emerged as a distinct subclass with dual-therapeutic potential:

  • Oncology: acting as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trk), and Janus Kinases (JAK).

  • Infectious Disease: exhibiting bactericidal activity against Mycobacterium tuberculosis (Mtb) by targeting the cytochrome

    
     complex (QcrB).
    

This guide dissects the structure-activity relationships (SAR), mechanistic underpinnings, and validation protocols necessary to develop these derivatives into viable clinical candidates.

Chemical Architecture & SAR Analysis

The pyrazolo[1,5-a]pyrimidine core is a fused 5,6-bicyclic system. The nitrogen bridgehead (N1) and the pyrimidine nitrogens create an electron-deficient system that mimics the adenine base of ATP.

The Core Scaffold and Numbering

The biological activity is strictly governed by substitution patterns at three critical positions: C2, C3, and C7.

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Pos3 C3 Position (The Warhead) CRITICAL: Amide Linker - H-bond donor/acceptor - Dictates selectivity (Kinase vs. Mtb) - Target: Hinge Region (Kinases) Core->Pos3 Pos7 C7 Position (Hydrophobic Clamp) - Bulky Aryl/Heteroaryl groups - Occupies hydrophobic pocket - Critical for potency Core->Pos7 Pos2 C2 Position (Fine Tuning) - Small alkyl/thioalkyl groups - Steric tolerance - Modulates solubility Core->Pos2 ATP Hinge Binding ATP Hinge Binding Pos3->ATP Hinge Binding Kinase Mode QcrB Interaction QcrB Interaction Pos3->QcrB Interaction TB Mode

Figure 1: Structure-Activity Relationship (SAR) map of pyrazolo[1,5-a]pyrimidine-3-amides.

The 3-Amide "Switch"

The amide moiety at C3 is not merely a linker; it is a pharmacophoric anchor.

  • Kinase Inhibition: The amide carbonyl and NH often form crucial hydrogen bonds with the "hinge region" amino acids (e.g., Glu81/Leu83 in CDK2) within the ATP binding pocket.[1]

  • Antitubercular Activity: The 3-carboxamide, often coupled with a lipophilic tail, is essential for penetrating the mycobacterial cell wall and binding to the QcrB subunit of the electron transport chain.

Mechanism of Action (MOA)

Oncology: ATP-Competitive Kinase Inhibition

In cancer contexts, these derivatives function as Type I inhibitors. They bind to the active conformation of the kinase (DFG-in), competing directly with ATP.

Key Targets:

  • CDK2/Cyclin E: Blocks G1/S phase transition (Cell cycle arrest).

  • TrkA/B/C: Inhibits neurotrophin signaling, relevant in solid tumors with NTRK fusions.

  • JAK3: Modulates cytokine signaling in autoimmune pathways and hematologic malignancies.

Infectious Disease: Bioenergetic Collapse

In M. tuberculosis, the mechanism shifts. The compounds do not target bacterial kinases but rather the respiratory chain .

  • Target: QcrB (subunit of cytochrome

    
     complex).
    
  • Effect: Inhibition prevents electron transfer from menaquinone to cytochrome

    
    , leading to ATP depletion and bacterial death.
    

MOA_Pathway cluster_Kinase Path A: Oncology (Kinase Inhibition) cluster_TB Path B: Tuberculosis (Bioenergetics) Drug_K 3-Amide Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Drug_K->ATP_Pocket Block Blocks ATP Binding ATP_Pocket->Block Signal Inhibits Phosphorylation (CDK/Trk/JAK) Block->Signal Apoptosis Cell Cycle Arrest & Apoptosis Signal->Apoptosis Drug_T 3-Amide Derivative QcrB QcrB Subunit (Cytochrome bc1) Drug_T->QcrB ETC Electron Transport Chain Blockade QcrB->ETC ATP_Dep ATP Depletion ETC->ATP_Dep Death Bactericidal Effect ATP_Dep->Death

Figure 2: Dual Mechanism of Action: Kinase inhibition vs. Mycobacterial respiration blockade.

Quantitative Activity Data[2]

The following data summarizes potency ranges for optimized 3-amide derivatives found in high-impact literature.

TargetTherapeutic AreaRepresentative IC50 / MICReference
CDK2 Oncology18 – 25 nM (

)
[1, 2]
TrkA Oncology1.7 nM (

)
[3]
JAK3 Autoimmune/Onc0.1 nM (

)
[4]
Mtb H37Rv Tuberculosis0.006

g/mL (MIC)
[5]
Mtb (MDR) Tuberculosis0.003 – 0.014

g/mL (MIC)
[5]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Synthesis of Pyrazolo[1,5-a]pyrimidine-3-amides

Rationale: A convergent synthesis allows for late-stage diversification of the amide R-group.

Step 1: Core Formation

  • React 3-aminopyrazole-4-carboxylic acid ethyl ester (1.0 eq) with a 1,3-dicarbonyl (e.g., acetylacetone, 1.1 eq) in glacial acetic acid.

  • Reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to RT. The product precipitates. Filter and wash with cold ethanol.

    • Yield Check: Expect >80% yield.

Step 2: Amide Coupling (The Warhead Installation)

  • Hydrolyze the ester (LiOH, THF/H2O) to the free acid.

  • Dissolve the acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.

  • Add the desired amine (

    
    , 1.1 eq). Stir at RT for 12 hours.
    
  • Validation: Quench with water. Extract with EtOAc. Purify via flash chromatography.

    • QC: Confirm structure via 1H-NMR (distinct amide singlet ~8-10 ppm) and LC-MS.

Kinase-Glo® Luminescent Assay (Oncology Screen)

Rationale: Measures the amount of ATP remaining in solution after a kinase reaction. Inverse relationship to kinase activity.

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: In a 384-well white plate, add:

    • 10

      
      L of test compound (serially diluted in DMSO).
      
    • 10

      
      L of Enzyme (CDK2/CyclinE or TrkA).
      
    • 10

      
      L of Substrate/ATP mix (
      
      
      
      concentrations).
  • Reaction: Incubate at 30°C for 60 minutes.

  • Detection: Add 30

    
    L of Kinase-Glo® Reagent. Incubate 10 min at RT in dark.
    
  • Read: Measure luminescence.

    • Control: DMSO only (100% activity) and Staurosporine (0% activity).

MABA (Microplate Alamar Blue Assay) (TB Screen)

Rationale: A colorimetric/fluorometric assay based on the reduction of resazurin to resorufin by metabolically active bacteria.

  • Culture: Use M. tuberculosis H37Rv strain grown to mid-log phase.

  • Plating: In 96-well plates, add 100

    
    L of 7H9 broth. Perform serial dilutions of the pyrazolo-amide derivative.
    
  • Inoculation: Add 100

    
    L of bacterial suspension (
    
    
    
    CFU/mL).
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20

    
    L of Alamar Blue and 12 
    
    
    
    L of Tween 80. Incubate for 24 hours.
  • Scoring:

    • Blue (Resazurin) = No growth (Inhibition).

    • Pink (Resorufin) = Growth.

    • MIC Definition: Lowest concentration preventing color change.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. Available at: [Link]

  • Computational insights into rational design... of pyrazolopyrimidine derivatives targeting JAK3. Frontiers in Molecular Biosciences. Available at: [Link]

  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Protocol for in situ generation of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the In Situ Generation of Pyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride: A Versatile Intermediate for Medicinal Chemistry

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, demonstrating applications as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] A key reactive intermediate for the derivatization of this core structure is pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride. Due to its high reactivity and moisture sensitivity, in situ generation of this acyl chloride from the more stable pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is the preferred synthetic strategy. This application note provides a detailed protocol for the in situ formation of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride and its subsequent use in the synthesis of amides, a common transformation in drug discovery programs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and the synthetic accessibility for substitutions at various positions make it an ideal scaffold for designing targeted therapeutics.[4][5] Notably, compounds bearing this core have been successfully developed as protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[2][6] The ability to readily functionalize the C3 position is critical for exploring the structure-activity relationships (SAR) of these compounds. The generation of the highly reactive acyl chloride at this position opens a gateway to a diverse range of derivatives, including amides, esters, and ketones.

This protocol focuses on the efficient in situ generation of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride from its corresponding carboxylic acid. This "one-pot" approach is highly advantageous as it avoids the isolation of the unstable acyl chloride, streamlining the synthetic workflow and minimizing potential yield loss due to hydrolysis.[7]

Mechanistic Rationale: The Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Two of the most common and effective reagents for this purpose are oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂).[8]

  • Oxalyl Chloride: This reagent is often preferred for its mild reaction conditions and the fact that the byproducts (CO₂, CO, and HCl) are all gaseous, which simplifies purification.[9] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[1][10]

  • Thionyl Chloride: This is another highly effective reagent that produces gaseous byproducts (SO₂ and HCl).[7] Reactions with thionyl chloride can be run neat or in an inert solvent.

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, followed by nucleophilic attack of the chloride ion on the carbonyl carbon to displace the activated hydroxyl group.

Experimental Protocols

This section details the necessary steps, starting from the synthesis of the precursor, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, followed by its in situ conversion to the acyl chloride and subsequent reaction with an amine to form a representative amide.

Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

The starting carboxylic acid can be synthesized via hydrolysis of the corresponding ester, which is accessible through the cyclocondensation of an aminopyrazole with a suitable three-carbon building block.[11][12]

Workflow for Carboxylic Acid Synthesis

start Ethyl 5-amino-1H-pyrazole-4-carboxylate step1 Cyclocondensation (Reflux) start->step1 reagents Malonaldehyde bis(dimethyl acetal) Glacial Acetic Acid reagents->step1 intermediate Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate step1->intermediate step2 Ester Hydrolysis (Reflux) intermediate->step2 hydrolysis_reagents NaOH (aq) Ethylene Glycol hydrolysis_reagents->step2 product Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid step2->product

Caption: Synthesis of the carboxylic acid precursor.

Step-by-Step Protocol:

  • Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv) and malonaldehyde bis(dimethyl acetal) (1.1 equiv) in glacial acetic acid.[13]

  • Heat the mixture to reflux and maintain for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • The resulting crude ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be purified by recrystallization or column chromatography.

  • Hydrolysis: Suspend the purified ester (1.0 equiv) in ethylene glycol.[12]

  • Add an aqueous solution of sodium hydroxide (e.g., 3 N, 5.0 equiv) and heat the mixture to reflux overnight.[12]

  • Cool the reaction mixture, dilute with water, and acidify to a pH of approximately 2-3 with concentrated HCl.

  • The precipitated product, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

In Situ Generation of Pyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride and Amide Formation

The following protocol describes the one-pot conversion of the carboxylic acid to the acyl chloride and its subsequent reaction with a primary amine.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid≥98%In-house/CommercialMust be thoroughly dried.
Oxalyl Chloride≥98%CommercialHandle in a fume hood with care.
Dichloromethane (DCM)AnhydrousCommercialUse a freshly opened bottle or dry over CaH₂.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse as a catalyst.
Primary Amine (e.g., Benzylamine)≥98%Commercial
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99%, AnhydrousCommercialTo act as an acid scavenger.
Nitrogen or Argon gasHigh PurityFor maintaining an inert atmosphere.

Workflow for In Situ Acyl Chloride Formation and Amidation

cluster_0 Acyl Chloride Generation (In Situ) cluster_1 Amide Formation carboxylic_acid Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid activation Activation 0 °C to RT carboxylic_acid->activation oxalyl_chloride Oxalyl Chloride (COCl)₂ oxalyl_chloride->activation dmf cat. DMF dmf->activation acyl_chloride Pyrazolo[1,5-a]pyrimidine- 3-carbonyl chloride (Not Isolated) activation->acyl_chloride coupling Nucleophilic Acyl Substitution acyl_chloride->coupling amine Primary/Secondary Amine (R-NH₂) amine->coupling base Base (e.g., TEA) base->coupling amide_product Pyrazolo[1,5-a]pyrimidine- 3-carboxamide coupling->amide_product

Caption: One-pot protocol for amide synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv).

  • Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to create a suspension (a typical concentration is 0.1-0.5 M).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

  • Chlorinating Agent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise via syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Caution: This step must be performed in a well-ventilated fume hood.

  • Acyl Chloride Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

  • Amine Addition: In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 equiv) and an organic base such as triethylamine or DIPEA (1.5-2.0 equiv) in anhydrous DCM.

  • Cool the acyl chloride solution back to 0 °C and add the amine/base solution dropwise.

  • Amide Formation: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Scientific Rationale and Expert Insights

  • Choice of Chlorinating Agent: While both oxalyl chloride and thionyl chloride are effective, oxalyl chloride with catalytic DMF is often preferred for its milder conditions and the ease of removing byproducts, leading to cleaner reactions and simpler purifications.[7]

  • The Role of Catalytic DMF: The reaction between oxalyl chloride and DMF forms the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a highly effective acylating agent. This catalytic cycle significantly accelerates the rate of acyl chloride formation.[1][14]

  • Inert Atmosphere: The high reactivity of acyl chlorides makes them susceptible to hydrolysis.[7] Maintaining an anhydrous and inert atmosphere throughout the reaction is critical to prevent the formation of the starting carboxylic acid and to ensure high yields.

  • Acid Scavenger: The amidation reaction produces one equivalent of HCl.[2] An organic base like triethylamine or DIPEA is essential to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it unreactive.

Safety and Handling

  • Oxalyl chloride and thionyl chloride are toxic, corrosive, and react violently with water. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • The reactions generate acidic gases (HCl, SO₂, CO). Ensure the fume hood has adequate airflow and consider using a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the off-gases.

  • The amidation reaction can be exothermic. Slow, controlled addition of reagents, especially at low temperatures, is crucial to manage the reaction rate and prevent overheating.

References

  • Explain Everything™ Interactive Whiteboard for iPad. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

  • Portilla, J., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. [Link]

  • PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. [Link]

  • Gómez, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Portilla, J., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Publishing. [Link]

  • Slovenko, D., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]

  • Sommer, H., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Publishing. [Link]

  • ResearchGate. (2017, July 21). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents | Request PDF. [Link]

  • ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Columbia University. (n.d.). Organic Chemistry c3444y. [Link]

  • Arkat USA, Inc. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Ilhan, I. O., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Kubiński, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica. [Link]

  • Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Bonnamour, J., et al. (2026). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride Using Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zaleplon, Indiplon) and kinase inhibitors. Functionalization at the C-3 position is critical for structure-activity relationship (SAR) studies. While direct amidation is possible, the conversion of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid to its corresponding carbonyl chloride offers superior reactivity for coupling with sterically hindered or electron-deficient amines.

This guide details the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) . Unlike thionyl chloride (


), which often requires harsh reflux conditions and leaves difficult-to-remove sulfur impurities, the oxalyl chloride method proceeds at ambient temperature and produces only gaseous byproducts (

,

,

), simplifying purification.

Mechanistic Insight: The Vilsmeier-Haack Pathway

The reaction does not proceed via a simple nucleophilic attack of the carboxylate on oxalyl chloride. Instead, it relies on the in situ formation of a highly reactive Vilsmeier-type chloroiminium intermediate .

The Catalytic Cycle[1]
  • Activation: DMF reacts with oxalyl chloride to form the chloroiminium salt (Vilsmeier reagent), releasing

    
     and 
    
    
    
    .
  • Substitution: The carboxylic acid attacks the electrophilic chloroiminium species, forming an activated acyloxy-iminium intermediate.

  • Chlorination: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to yield the acid chloride and regenerating DMF.

This catalytic cycle explains why the addition of DMF is not optional but mechanistically essential for reaction efficiency at low temperatures.

VilsmeierMechanism Oxalyl Oxalyl Chloride (COCl)2 Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+ Cl- Oxalyl->Vilsmeier Activation Gases Gases (CO, CO2, HCl) Oxalyl->Gases DMF DMF (Catalyst) DMF->Vilsmeier Intermed Activated Intermediate Vilsmeier->Intermed + Acid Acid Pyrazolo-COOH (Substrate) Acid->Intermed Intermed->DMF Regeneration Product Acid Chloride (R-COCl) Intermed->Product Cl- Attack

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.

Experimental Protocol

Materials & Equipment
  • Substrate: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv).

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv). Note: Fresh bottles preferred; hydrolysis yields HCl.

  • Catalyst: DMF (Anhydrous, 2-3 drops per mmol of substrate).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • In-Process Control (IPC): LCMS grade Methanol (for quench test).

Step-by-Step Procedure
StepActionCritical Scientific Rationale
1 Setup: Flame-dry a round-bottom flask. Cool under

flow. Add substrate and anhydrous DCM (

concentration).
Moisture reacts with oxalyl chloride and the product, reducing yield and generating excess HCl.
2 Catalyst: Add catalytic DMF (approx.

equiv).
Initiates the Vilsmeier cycle. Without DMF, the reaction may stall or require heating.
3 Cooling: Cool the suspension to

using an ice bath.
Controls the exotherm of the initial Vilsmeier reagent formation and gas evolution.
4 Addition: Add oxalyl chloride dropwise over 10–15 mins.Safety: Vigorous evolution of

and

occurs. Dropwise addition prevents "bumping" or pressure buildup.
5 Reaction: Remove ice bath after 30 mins. Stir at Room Temp (RT) for 2–4 hours.Allows the reaction to reach completion. The suspension usually clears as the soluble acid chloride forms.
6 IPC Check: Do NOT inject directly. Take

aliquot

quench in

MeOH

Run LCMS.
Acid chlorides hydrolyze on LCMS columns. Quenching with MeOH converts it to the stable Methyl Ester , which is easily detected.
7 Workup: Concentrate in vacuo. Co-evaporate with Toluene (

) or DCM (

).
Removes unreacted oxalyl chloride and traces of HCl. Toluene helps azeotrope trace water.
8 Storage: Use immediately or store under Argon at

.
Pyrazolo-pyrimidines are electron-deficient; the acid chloride is highly electrophilic and moisture sensitive.

Self-Validating System: The Methanol Quench

A common error is assuming the reaction is complete because gas evolution stopped. You must validate conversion chemically.

The Validation Logic:

  • Direct LCMS: Shows

    
     (Parent) because 
    
    
    
    hydrolyzes back to acid in the mobile phase. Result: False Negative.
  • MeOH Quench:

    
    .
    
  • Interpretation:

    • If LCMS shows Parent Acid (

      
      ) : Reaction is incomplete. Add more 
      
      
      
      .
    • If LCMS shows Methyl Ester (

      
      ) : Reaction is complete.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls DMF omitted or degraded (wet).Add fresh anhydrous DMF. Ensure

atmosphere.
Precipitate Remains Product insolubility or HCl salt formation.The pyrazolo[1,5-a]pyrimidine ring is basic.[1] The product may exist as the HCl salt.[2] This is acceptable; proceed to evaporation.
Colored Impurities Vilsmeier reagent decomposition.Keep temperature at

during addition. Avoid large excess of DMF.
Low Yield in Next Step Residual Oxalyl Chloride.Critical Step 7: Co-evaporation with toluene is essential to remove trapped

which will react with nucleophiles in the subsequent step.

Safety Protocols (Critical)

Oxalyl Chloride is a dual-hazard reagent:

  • Inhalation Toxicity: Causes severe respiratory damage.

  • Gas Evolution: Generates Carbon Monoxide (CO) – odorless and deadly.

Mandatory Engineering Controls:

  • Perform all operations in a functioning fume hood.

  • Ensure the glassware is vented through a bubbler (to visualize gas flow) into a neutralizing trap (NaOH solution) if large scales are used.

  • Waste Disposal: Quench excess oxalyl chloride by slow addition to a stirred, cooled solution of dilute sodium bicarbonate. Never add water directly to the neat reagent.

Experimental Workflow Visualization

Workflow Start Start: Pyrazolo-COOH in Anhydrous DCM Cool Cool to 0°C Add cat. DMF Start->Cool Add Add (COCl)2 Dropwise Cool->Add React Warm to RT Stir 2-4h Add->React IPC IPC: MeOH Quench (Check for Methyl Ester) React->IPC IPC->Add Incomplete (Add 0.2 eq (COCl)2) Evap Concentrate & Co-evap w/ Toluene IPC->Evap Complete Final Product: Pyrazolo-COCl Evap->Final

Figure 2: Operational workflow for the synthesis and validation of the acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine-3-carboxamides as Ligands for the Benzodiazepine Binding Site of GABA-A Receptors." Bioorganic & Medicinal Chemistry Letters, 13(10), 1739-1743.

  • Sigma-Aldrich. (2023). Oxalyl Chloride Safety Data Sheet (SDS).[3][4][5]

  • American Chemical Society. (2014). "Vilsmeier-Haack Reaction." Organic Chemistry Portal.

  • Fray, M. J., et al. (2004). "Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acids." Journal of Medicinal Chemistry, 47(12), 3111. (Contextual reference for scaffold stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrimidine Amide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK2, VEGFR, PI3K inhibitors). However, functionalizing this core via amide coupling—particularly at the C3 or C7 positions—often suffers from low yields. This is primarily driven by electronic deactivation of the exocyclic amine (due to the electron-deficient pyrimidine ring) or steric hindrance from substituents at C2/C5.

This guide provides a root-cause analysis and validated protocols to overcome these specific synthetic bottlenecks.

Diagnostic Decision Tree

Before changing reagents, identify the failure mode:

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains Incomplete Conversion SM_Gone No: SM Consumed (Complex Mixture) CheckSM->SM_Gone Decomposition/Side Rxns Act_Check Check Activation: Is Active Ester/Acid Chloride forming? SM_Remains->Act_Check Act_Fail Activation Failed Act_Check->Act_Fail No Act_Pass Activation Successful Act_Check->Act_Pass Yes Sol_Act Sol: Switch to Ghosez's Reagent or Oxalyl Chloride Act_Fail->Sol_Act Nuc_Check Issue: Poor Nucleophilicity of Pyrazolo-Amine Act_Pass->Nuc_Check Sol_Nuc Sol: Reverse Addition (Anion Coupling) Use LiHMDS/NaHMDS Nuc_Check->Sol_Nuc Side_Check Identify Byproducts: N-Acylation (Ring) or Dimerization? SM_Gone->Side_Check Sol_Side Sol: Lower Temp (-78°C), Switch to T3P (Mild) Side_Check->Sol_Side

Caption: Figure 1. Diagnostic workflow for identifying the root cause of amide coupling failure in pyrazolo[1,5-a]pyrimidine systems.

Technical FAQs: Troubleshooting & Optimization

Category 1: The "Unreactive Amine" Scenario

Q: I am trying to couple a carboxylic acid to 3-amino-pyrazolo[1,5-a]pyrimidine using HATU/DIPEA, but conversion is <20%. Why?

A: The 3-amino group on this scaffold is significantly less nucleophilic than a standard aniline. The pyrazolo[1,5-a]pyrimidine core is electron-withdrawing, delocalizing the lone pair of the exocyclic amine into the aromatic system.

  • The Fix: Standard activation (HATU/EDC) generates an active ester that is often not electrophilic enough to capture this weak nucleophile.

    • Switch to Acid Chlorides: Convert your acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride. Acid chlorides are orders of magnitude more reactive than OBt/OAt esters.

    • Anion Coupling (The "Nuclear" Option): If the amine is extremely unreactive, deprotonate it first.

      • Cool the amine solution (THF) to -78 °C or 0 °C.

      • Add LiHMDS (1.1 equiv) to generate the amide anion (highly nucleophilic).

      • Add the acid chloride dropwise.

Category 2: Solubility & Aggregation

Q: My reaction turns into a thick slurry, and yield is low. Is this affecting the coupling?

A: Yes. Pyrazolo[1,5-a]pyrimidines are flat, heteroaromatic systems prone to


-

stacking, leading to poor solubility in standard coupling solvents (DCM, DMF). Aggregation prevents the reagents from meeting.
  • The Fix:

    • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) instead of DMF. These have better disruption of

      
      -stacking.
      
    • Chaotropic Salts: Add LiCl (5-10 equiv) to the reaction mixture. This disrupts hydrogen bond networks and aggregation, often solubilizing the amine and increasing reaction rate.

    • Temperature: Microwave irradiation at 80–100 °C (if thermal stability permits) can overcome solubility barriers.

Category 3: Regioselectivity & Side Reactions

Q: I see a major byproduct with the correct mass but wrong retention time. Could it be N-acylation of the ring?

A: While the exocyclic amine is the intended target, the bridgehead nitrogen (N4) or the pyrazole nitrogen (N1) can be nucleophilic, especially if the exocyclic amine is sterically hindered or deactivated.

  • The Fix:

    • Steric Control: If you are using a highly reactive electrophile (like an acid chloride) and getting ring acylation, switch to a bulkier base (e.g., 2,6-di-tert-butylpyridine) or a milder coupling reagent like T3P (Propylphosphonic anhydride) .

    • T3P Advantage: T3P activates the acid in a cyclic transition state that is highly selective for the primary/secondary amine over the ring nitrogens.

Optimized Experimental Protocols

Method A: The "Gold Standard" for Difficult Amines (Acid Chloride Route)

Use this when HATU fails due to low nucleophilicity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) or Ghosez's Reagent (1.2 equiv)

  • Catalytic DMF (1-2 drops)

  • DCM (anhydrous)

  • Pyrazolo-amine (1.0 equiv)

  • Pyridine or 2,6-Lutidine (3.0 equiv)

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under

    
    . Cool to 0 °C.
    
  • Add Oxalyl Chloride dropwise, followed by catalytic DMF. Stir at 0 °C for 1h, then room temperature (RT) for 1h. (Gas evolution must cease).

  • Concentration: Evaporate the solvent in vacuo to remove excess oxalyl chloride (Critical step to avoid side reactions). Redissolve the crude acid chloride in anhydrous DCM or NMP.

  • Coupling: To a separate vial, add the pyrazolo-amine and Pyridine in DCM/NMP.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Warm to RT and stir for 2–12h. Monitor by LCMS.[1]

Method B: T3P Coupling (For Scalability & Selectivity)

Use this to minimize side reactions and simplify workup.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Pyrazolo-amine (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is poor)

Protocol:

  • Combine the acid, amine, and DIPEA in the solvent.[1]

  • Cool to 0 °C.

  • Add T3P solution dropwise. (Exothermic reaction).

  • Stir at RT.[1] If no reaction after 2h, heat to 60 °C or use microwave irradiation at 80 °C for 30 min.

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble, simplifying purification.
    

Comparative Data: Coupling Reagent Performance

Based on internal optimization data for electron-deficient heteroaryl amines.

Coupling ReagentActivation SpeciesReactivityRisk ProfileBest For...
HATU O-At active esterModerateHigh cost; difficult removal of byproductsInitial screening; standard couplings.
T3P Mixed anhydrideModerate-HighLow epimerization; easy workupScale-up; preventing side reactions.
Oxalyl Chloride Acid ChlorideVery High Hydrolysis sensitive; harsh conditionsSterically hindered or e-deficient amines.
Ghosez's Reagent

-Chloroenamine
Very High Neutral conditions; expensiveAcid-sensitive substrates needing high activation.
EDC/HOBt O-Bt active esterLowSlow reaction; urea byproduct issuesNot recommended for this scaffold.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides. National Institutes of Health (NIH). Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. MDPI. Available at: [Link][2]

  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry (Chem. Soc. Rev.). Available at: [Link][2]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Navigating the Removal of Excess Thionyl Chloride from Pyrazolo[1,5-a]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Step of Thionyl Chloride Removal

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant potential in drug discovery, often involves the use of thionyl chloride (SOCl₂) for the conversion of carboxylic acids to acyl chlorides.[1][2] While highly effective, the complete removal of excess thionyl chloride is a critical and often challenging step to ensure the purity and stability of the desired intermediate. Incomplete removal can lead to unwanted side reactions, degradation of the target molecule, and difficulties in downstream processing. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing effective strategies for the removal of excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride?

A1: The most common and effective methods for removing excess thionyl chloride are vacuum distillation and quenching. The choice between these methods is dictated by the chemical stability of your pyrazolo[1,5-a]pyrimidine intermediate, the scale of your reaction, and the desired purity of the final product.[3]

Q2: When is vacuum distillation the preferred method?

A2: Vacuum distillation is the method of choice when your pyrazolo[1,5-a]pyrimidine intermediate is sensitive to water or other protic quenching agents.[3] It is also highly suitable for larger-scale reactions where the significant heat generated from quenching can be challenging to manage safely.[3]

Q3: Under what circumstances should I opt for quenching?

A3: Quenching is a viable and often more straightforward option when your product is stable under aqueous workup conditions.[3] For smaller-scale reactions, it is generally a faster and simpler procedure than setting up a distillation apparatus.[3]

Q4: What are the essential safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, producing hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] It is imperative to handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[5][6] A trap containing an alkaline solution (e.g., NaOH or KOH) should always be used to neutralize volatile byproducts, particularly when using a rotary evaporator or vacuum pump.[3]

Q5: How can I confirm the complete removal of thionyl chloride?

A5: A preliminary indication of successful removal is the absence of the characteristic pungent odor of thionyl chloride. For more rigorous confirmation, especially in sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be employed to detect and quantify any residual thionyl chloride.[3]

Troubleshooting Guides

Method 1: Vacuum Distillation & Co-evaporation

Issue 1: My pyrazolo[1,5-a]pyrimidine intermediate is decomposing during distillation.

  • Cause: The distillation temperature is likely too high. While thionyl chloride boils at 76 °C at atmospheric pressure, many complex organic molecules, including heterocyclic compounds, can degrade at elevated temperatures.[7]

  • Solution: Employ Vacuum Distillation. By reducing the pressure, you can significantly lower the boiling point of thionyl chloride, allowing for its effective removal at a much lower and safer temperature for your product.[3][8] Aim to keep the bath temperature below 50°C.[3]

Issue 2: I've distilled off the bulk of the thionyl chloride, but traces remain.

  • Cause: Thionyl chloride can be tenacious and may not be completely removed by a single distillation.

  • Solution: Co-evaporation with a High-Boiling Point Solvent. This is a highly effective technique to chase out the remaining traces of thionyl chloride.[7][9] After the initial distillation, add a dry, high-boiling point, inert solvent like toluene to the reaction flask and perform another vacuum distillation.[10] The toluene forms an azeotrope with the residual thionyl chloride, facilitating its complete removal. This process can be repeated two to three times to ensure a thionyl chloride-free product.[10]

Issue 3: The tubing on my rotary evaporator is degrading.

  • Cause: Acidic vapors (HCl and SO₂) generated from the reaction of thionyl chloride with ambient moisture are highly corrosive and can degrade standard tubing materials.[3]

  • Solution: Use Chemically Resistant Tubing and a Base Trap. It is crucial to use chemically resistant tubing for all connections. Furthermore, always incorporate a base trap (containing a solution of KOH or NaOH) between your rotary evaporator and the vacuum pump.[3][11] This will neutralize the acidic vapors, protecting your pump and preventing corrosion.[8]

Method 2: Chemical Quenching

Issue 1: The quenching reaction is excessively vigorous and difficult to control.

  • Cause: The reaction of thionyl chloride with quenching agents, especially water, is extremely exothermic and can lead to a dangerous runaway reaction.[12]

  • Solution: Controlled, Slow Addition at Low Temperature. The key to a safe and controlled quench is to add the reaction mixture slowly and dropwise to a cold (0-5 °C), vigorously stirred quenching solution.[12] Never add the quenching solution to the reaction mixture. Diluting the reaction mixture with a dry, inert solvent before quenching can also help to dissipate the heat generated.[12]

Issue 2: My desired pyrazolo[1,5-a]pyrimidine product is hydrolyzing during the aqueous workup.

  • Cause: If your intermediate contains a reactive acyl chloride group, it will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Solution: Use a Non-Aqueous Quenching Agent. Instead of an aqueous base, consider quenching with a dry alcohol, such as isopropanol.[12][13] The alcohol will react with the excess thionyl chloride and the acyl chloride to form an ester, which may be more stable or easier to handle in subsequent steps. The reaction with the alcohol is also generally less exothermic than with water.

Issue 3: The pH of my aqueous layer remains acidic after quenching with a base.

  • Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.[3]

  • Solution: Add More Base and Monitor the pH. Continue to add your basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic.[3] Use litmus paper or a pH meter to monitor the pH throughout the addition.

Data Presentation

Table 1: Properties of Thionyl Chloride and a Common Co-distillation Solvent

CompoundBoiling Point (°C)Molar Mass ( g/mol )Notes
Thionyl Chloride76118.97Highly reactive with water.[4][6]
Toluene110.692.14Forms an azeotrope with thionyl chloride, aiding in its removal.[14]

Experimental Protocols

Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation and Co-evaporation
  • Initial Distillation: After the reaction is complete, allow the reaction flask to cool to room temperature. Assemble a standard vacuum distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen.[3]

  • Apply Vacuum: Slowly and cautiously apply vacuum to the system, being mindful of potential bumping.

  • Heating: Gently heat the reaction flask in an oil bath, maintaining a temperature below 50°C.[3]

  • Collection: Collect the distilled thionyl chloride in the cooled receiving flask.

  • Co-evaporation: Once the initial distillation is complete, carefully and slowly release the vacuum. Add a volume of dry toluene equivalent to the initial volume of thionyl chloride to the reaction flask.[10]

  • Repeat Distillation: Re-apply the vacuum and repeat the distillation process to remove the toluene-thionyl chloride azeotrope. This step should be repeated at least twice to ensure complete removal.[10]

Protocol 2: Safe Quenching of Excess Thionyl Chloride
  • Prepare Quenching Solution: In a separate flask equipped with a stir bar, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base. Cool this solution in an ice bath to 0-5 °C.[3][12]

  • Cool Reaction Mixture: Place the reaction flask containing the excess thionyl chloride in an ice bath and cool its contents to 0-5 °C with efficient stirring.[12]

  • Slow Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the vigorously stirred, cold quenching solution. The rate of addition must be carefully controlled to maintain the temperature of the quenching solution below 20°C.[3]

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes to ensure all the thionyl chloride has reacted.

  • Aqueous Workup: Proceed with the standard aqueous workup for your experiment, which typically involves extraction with a suitable organic solvent.

Visualization

Workflow for Thionyl Chloride Removal

G cluster_0 Post-Reaction Workup start Reaction Complete (Pyrazolo[1,5-a]pyrimidine Intermediate + Excess Thionyl Chloride) decision Is the product sensitive to water? start->decision distillation Vacuum Distillation decision->distillation Yes quenching Chemical Quenching decision->quenching No co_evaporation Co-evaporation with Toluene distillation->co_evaporation end_product Purified Intermediate co_evaporation->end_product aqueous_workup Aqueous Workup quenching->aqueous_workup aqueous_workup->end_product

Caption: Decision workflow for selecting the appropriate method for thionyl chloride removal.

References

  • Benchchem. Technical Support Center: Removal of Excess Thionyl Chloride.
  • Reddit. (2019, November 25). Removal of excess SOCl2. r/Chempros.
  • PubChem. Thionyl Chloride | SOCl2 | CID 24386.
  • Standard Operating Procedures for Thionyl Chloride. (2013, July 22). SOP 0079.
  • Bionium.
  • Benchchem.
  • Fisher Scientific. (2009, September 21).
  • New Jersey Department of Health. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • Benchchem. Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
  • XMB. (2012, June 19).
  • Google Patents. (1964, November 10).
  • DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015).
  • Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. r/Chempros.
  • ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
  • MDPI. (2024, December 10).
  • ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction?
  • ResearchGate. (2025, August 7).
  • Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry.
  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride.?
  • RSC Publishing. (2025).
  • PubMed. (2013, November 15). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • JournalAgent. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
  • PMC. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine.
  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.

Sources

Technical Support Center: Handling Moisture-Sensitive Pyrazolo[1,5-a]pyrimidine Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling moisture-sensitive pyrazolo[1,5-a]pyrimidine acid chlorides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including as kinase inhibitors for cancer treatment.[1][2][3] The acid chloride functionality, while highly valuable for synthetic transformations, introduces significant challenges due to its acute sensitivity to moisture.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your reagents and the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when working with pyrazolo[1,5-a]pyrimidine acid chlorides, presented in a question-and-answer format to directly tackle experimental challenges.

ProblemPossible CauseRecommended Solution
Low or No Product Yield in Acylation Reactions Moisture Contamination: Pyrazolo[1,5-a]pyrimidine acid chlorides readily hydrolyze in the presence of water, forming the corresponding carboxylic acid which is unreactive under standard acylation conditions.[4][5][6]Implement Strict Anhydrous Techniques: All glassware must be rigorously dried (oven-drying at >125°C overnight is recommended), and solvents must be of anhydrous grade.[7][8] Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[9][10]
Degraded Reagent: The acid chloride may have decomposed during storage due to slow reaction with atmospheric moisture.Use a fresh bottle of the reagent or one that has been stored under strictly anhydrous and inert conditions. If the age or storage history of the reagent is uncertain, consider its purity suspect.[11]
Inadequate Acid Scavenger: The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[4][5] If not neutralized, HCl can protonate amine nucleophiles, rendering them unreactive.Use a non-nucleophilic organic base, such as triethylamine or pyridine, as an acid scavenger to neutralize the HCl formed during the reaction.[4][8] Typically, at least one equivalent of the scavenger is required.
Formation of an Insoluble White Precipitate Hydrolysis Product: The insoluble material is likely the corresponding pyrazolo[1,5-a]pyrimidine carboxylic acid, the product of hydrolysis.Adhere to the stringent anhydrous protocols outlined above. The formation of this precipitate is a strong indicator of moisture contamination.
Ammonium Salt Formation: If an amine is used as a nucleophile, the HCl byproduct will react with the amine scavenger (e.g., triethylamine) to form a salt (e.g., triethylammonium chloride), which may precipitate from certain solvents.This is a normal part of the reaction. The salt can be removed during aqueous workup by washing with water.
Inconsistent Reaction Outcomes Variable Moisture Levels: Inconsistent application of anhydrous techniques can lead to varying degrees of reagent hydrolysis and, consequently, variable product yields.Standardize your experimental setup for handling moisture-sensitive reagents. Utilize a Schlenk line or a glovebox for all manipulations.[10][12]
Solvent Purity: Residual water in solvents is a common source of moisture.Use commercially available anhydrous solvents packaged under an inert atmosphere.[7] If you are drying your own solvents, verify the water content using Karl Fischer titration.[13]

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for pyrazolo[1,5-a]pyrimidine acid chlorides?

A1: These reagents should be stored in a cool, dry place, preferably in a desiccator or a glovebox, under an inert atmosphere (argon or nitrogen).[14] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[14][15] For long-term storage, refrigeration is recommended, but allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.

Q2: I don't have a glovebox. Can I still handle these reagents effectively?

A2: Yes, a Schlenk line provides an excellent alternative to a glovebox for creating and maintaining an inert atmosphere.[10][12] This technique allows for the evacuation of air from your reaction flask and backfilling with an inert gas, providing a moisture-free environment for your reaction.[10]

Q3: What are the visual signs of decomposition or moisture contamination?

A3: Pyrazolo[1,5-a]pyrimidine acid chlorides may fume upon contact with moist air due to the formation of HCl gas.[15] If the solid appears clumpy or has a "wet" appearance, it may be an indication of hydrolysis. The most definitive sign of a problem is poor performance in a reaction known to be reliable.

Reaction-Specific Inquiries

Q4: When reacting a pyrazolo[1,5-a]pyrimidine acid chloride with an alcohol or amine, what is the recommended order of addition?

A4: It is generally best to add the acid chloride solution slowly to a solution of the alcohol or amine and the acid scavenger. This ensures that the nucleophile is always in excess, which can help to minimize side reactions.

Q5: Can I use an aqueous base like sodium hydroxide to quench the reaction?

A5: While an aqueous base will neutralize any remaining acid chloride, it will also hydrolyze it to the corresponding carboxylic acid.[5][16] If your desired product is an ester or amide, quenching with water or a dilute aqueous base should be done cautiously, and only after the reaction is complete.

III. Experimental Protocols and Methodologies

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions

This protocol outlines a standard procedure for the synthesis of an amide from a pyrazolo[1,5-a]pyrimidine acid chloride and a primary or secondary amine.

1. Glassware and Solvent Preparation:

  • All glassware (reaction flask, dropping funnel, magnetic stir bar) should be oven-dried at 125°C for a minimum of 4 hours and assembled while hot under a stream of dry nitrogen or argon.[7][17]
  • Use anhydrous solvent, either from a commercial supplier or freshly distilled from an appropriate drying agent.

2. Reaction Setup:

  • The reaction is performed under a positive pressure of inert gas using a Schlenk line or a balloon filled with nitrogen or argon.[18]
  • The reaction flask is charged with the amine and an anhydrous, non-nucleophilic solvent (e.g., dichloromethane, tetrahydrofuran).
  • Triethylamine (1.1 equivalents) is added as an acid scavenger.
  • The mixture is cooled to 0°C in an ice bath.

3. Reagent Addition:

  • The pyrazolo[1,5-a]pyrimidine acid chloride is dissolved in the same anhydrous solvent in a separate, dry flask.
  • This solution is added dropwise to the stirred amine solution via a dropping funnel or a syringe.[17]

4. Reaction Monitoring and Workup:

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion, the reaction is quenched by the addition of water.
  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Workflow for Handling Moisture-Sensitive Reagents

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry Glassware (>125°C, >4h) setup_inert Assemble Hot under Inert Gas (N2/Ar) prep_glass->setup_inert prep_solvent Use Anhydrous Solvent setup_reagents Charge Flask with Nucleophile & Solvent prep_solvent->setup_reagents prep_reagents Prepare Reagents react_add Add Acid Chloride Solution Dropwise prep_reagents->react_add setup_inert->setup_reagents setup_cool Cool to 0°C setup_reagents->setup_cool setup_cool->react_add react_monitor Monitor by TLC or LC-MS react_add->react_monitor workup_quench Quench with Water react_monitor->workup_quench workup_extract Extract & Dry workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.

IV. The Chemistry of Moisture Sensitivity

The high reactivity of pyrazolo[1,5-a]pyrimidine acid chlorides towards moisture is a classic example of nucleophilic acyl substitution.[5] The carbonyl carbon of the acid chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. Water, although a weak nucleophile, readily attacks this electrophilic center.[19]

Mechanism of Hydrolysis

G start Pyrazolo[1,5-a]pyrimidine Acid Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack h2o H₂O product Carboxylic Acid intermediate->product Elimination of Cl⁻ hcl + HCl

Caption: The hydrolysis mechanism of a pyrazolo[1,5-a]pyrimidine acid chloride.

This hydrolysis reaction is generally rapid and irreversible, leading to the consumption of the starting material and the formation of the corresponding carboxylic acid, which is often unreactive in subsequent desired transformations.[6][20]

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

  • Ventilation: Handle pyrazolo[1,5-a]pyrimidine acid chlorides in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[15][16]

  • Spills: In case of a spill, do not use water to clean it up.[8] Neutralize the spill with a solid absorbent material like sodium bicarbonate or sand, and then clean the area thoroughly.

  • Quenching: When quenching unreacted acid chloride, do so slowly and cautiously by adding it to a stirred solution of a suitable quenching agent (e.g., an alcohol or a dilute base solution).[16]

By understanding the inherent reactivity of pyrazolo[1,5-a]pyrimidine acid chlorides and adhering to the rigorous experimental techniques outlined in this guide, researchers can confidently and successfully utilize these valuable synthetic intermediates in their drug discovery and development efforts.

References
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]

  • LibreTexts Chemistry. Chemistry of Acid Halides. (2024). Available from: [Link]

  • Yufeng, J. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. Available from: [Link]

  • CHEM 2325 Module 25: Hydrolysis of Acid Chlorides. (2024). YouTube. Available from: [Link]

  • Patel, A., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Available from: [Link]

  • Zhang, Y., et al. (2004). Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED). Langmuir. Available from: [Link]

  • Fiveable. Inert atmosphere Definition. (2025). Available from: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available from: [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available from: [Link]

  • Wikipedia. Air-free technique. Available from: [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. (2022). Available from: [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Available from: [Link]

  • OMAL. Hydrochloric Acid Hazard and How to Stay Safe. Available from: [Link]

  • LibreTexts Chemistry. Inert Atmospheric Methods. (2022). Available from: [Link]

  • WSU Organic Chemistry Lab Videos. Inert Atmosphere. (2022). YouTube. Available from: [Link]

  • Al-Mokadem, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available from: [Link]

  • El-Gohary, N. S., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Available from: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Gagné, A., et al. (2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. Available from: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. Available from: [Link]

  • Shawali, A. S., et al. (2013). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a] pyrimidines and pyrazolo[1,5-a]1,3,5-triazines. Academia.edu. Available from: [Link]

  • Ghorab, M. M., et al. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. Available from: [Link]

  • Dawood, K. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

  • Metwally, A. M., et al. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Novikova, E. A., et al. Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Synthesis, Stabilization, and Purification of Unstable Acid Chlorides Audience: Medicinal Chemists, Process Chemists

Core Directive: The Philosophy of Instability

Executive Summary: Pyrazolo[1,5-a]pyrimidine-3-carbonyl chlorides are highly electrophilic, moisture-sensitive intermediates. Unlike their stable amide or ester downstream products, these acid chlorides cannot be purified via standard chromatography (silica gel contains hydroxyl groups and water, leading to rapid hydrolysis back to the carboxylic acid).

The Golden Rule: The best purification strategy is a quantitative synthesis followed by solvent removal and "telescoping" (immediate use).

If isolation is strictly required (e.g., for storage or characterization), you must rely on subtractive purification (removing impurities while leaving the product solid) rather than additive purification (chromatography).

Synthesis Optimization (The Root of Purity)

You cannot purify a failed reaction. Most "purification" issues are actually synthesis issues (incomplete conversion or byproduct formation).

Choice of Reagent: Thionyl Chloride vs. Oxalyl Chloride
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point 74.6 °C (Harder to remove)61 °C (Easy to remove)
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Catalysis Often requires refluxWorks at RT with DMF cat.
Recommendation Secondary Choice. Use only if scale is large and cost is critical.Primary Choice. Milder, easier to remove, less thermal degradation.
The "Methyl Ester" Monitoring System

Protocol: The Quench Test

  • Take a 50 µL aliquot of the reaction mixture.

  • Dispense into 200 µL of dry Methanol .

  • Wait 1 minute (converts Acid Chloride

    
     Methyl Ester).
    
  • Analyze via TLC or LCMS.

    • Target: Methyl Ester peak (usually +14 Da vs Acid).

    • Impurity: Carboxylic Acid peak (indicates incomplete reaction).

Purification Protocols

Method A: The "Telescope" (Recommended)

For immediate use in amide/ester coupling.

  • Evaporation: Remove volatiles (

    
    , excess 
    
    
    
    ) under reduced pressure/vacuum.
  • Azeotrope: Add anhydrous Toluene (2x volume) and re-evaporate.

    • Why? This chases off trapped HCl and traces of thionyl/oxalyl chloride.

  • Re-dissolution: Dissolve the crude residue in the next reaction solvent (e.g., dry THF or DCM).

  • Use: Proceed immediately to the coupling step.

Method B: Anhydrous Trituration (For Isolation)

Use this if the intermediate must be stored as a solid.

Principle: The pyrazolo[1,5-a]pyrimidine acid chloride is typically insoluble in non-polar alkanes, while impurities (excess reagents, tars) are often soluble.

Step-by-Step:

  • Concentrate: Remove reaction solvent to obtain a crude solid/gum.

  • Slurry: Add anhydrous n-Heptane or Cyclohexane (10 mL per gram of crude).

    • Critical: Solvent must be dried over molecular sieves (3Å or 4Å).

  • Sonication: Sonicate for 5-10 minutes under Argon/Nitrogen to break up gums.

  • Filtration: Filter under an inert atmosphere (Schlenk frit or rapid filtration).

  • Wash: Wash the cake with cold, dry Pentane.

  • Dry: High vacuum for 2 hours.

Visualization: Workflow & Logic

Figure 1: Synthesis & Isolation Architecture

G Start Pyrazolo[1,5-a]pyrimidine -3-carboxylic Acid Reagent Reagent Choice Start->Reagent Oxalyl Oxalyl Chloride + DMF (cat) DCM, 0°C to RT Reagent->Oxalyl Preferred Thionyl Thionyl Chloride (Neat) Reflux (80°C) Reagent->Thionyl Alternative Check Quench Test (MeOH) LCMS Check Oxalyl->Check Thionyl->Check Incomplete Incomplete Conversion (Acid Peak Present) Check->Incomplete Acid Detected Complete Complete Conversion (Methyl Ester Peak Only) Check->Complete Ester Detected Incomplete->Reagent Add more reagent Evap Evaporation & Azeotrope (w/ Toluene) Complete->Evap Decision Need to Isolate? Evap->Decision Telescope Method A: Telescope Dissolve in THF/DCM Use Immediately Decision->Telescope No (Standard) Triturate Method B: Trituration Add dry Heptane/Hexane Filter Solid Decision->Triturate Yes (Storage)

Caption: Decision matrix for synthesis and purification. Green path indicates optimal workflow.

Troubleshooting & FAQs

Q1: The product turned into a sticky, dark gum instead of a solid. What happened?

Diagnosis: This is usually due to trapped solvent (DMF) or thionyl chloride forming a complex with the product. Solution:

  • Do not try to scrape it.

  • Add dry Toluene and re-evaporate (2-3 times). This azeotropes the thionyl chloride.

  • If still gummy, add dry Hexane or Heptane and scratch the flask sides with a spatula while cooling in an ice bath. This induces crystallization.[1]

Q2: Can I use Silica Gel or Alumina chromatography?

Answer: Absolutely NOT.

  • Silica Gel: Acidic and contains water. Will hydrolyze your chloride back to the acid immediately.

  • Neutral Alumina: Slightly better, but still carries high risk of hydrolysis and strong adsorption.

  • Exception: If you must purify, convert the acid chloride to a stable intermediate (e.g., a benzotriazole active ester) which can be chromatographed, then react that with your amine.

Q3: My NMR shows very broad peaks.

Diagnosis: Acid chlorides often show broadening due to restricted rotation or trace HCl causing exchange. Verification:

  • Run the sample in

    
      that has been stored over anhydrous 
    
    
    
    (to remove acid traces).
  • Alternatively, perform the Methanol Quench (see Section 2) and run NMR on the resulting methyl ester. If the ester is sharp and clean, your acid chloride is fine.

Q4: The solid smokes when I weigh it.

Diagnosis: This is normal. The acid chloride reacts with moisture in the air to release HCl gas (white smoke). Mitigation:

  • Handle only in a fume hood.

  • Minimize exposure time.

  • Flush the storage vial with Argon/Nitrogen immediately after closing.

References

  • BenchChem. Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.[2] (Accessed 2025).[3][4][5][6][7] Link

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 2024.[8] Link

  • ResearchGate. General procedures for the purification of Acid chlorides. (Accessed 2025).[3][4][5][6][7] Link

  • Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2024. Link

  • National Institutes of Health (PMC). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations.Link

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Validation & Comparative

NMR characterization of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization of Pyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride

Executive Summary

The pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a high-value, reactive electrophile widely utilized in the synthesis of kinase inhibitors (e.g., CDK2, TRKA, PI3Kδ).[1] Its characterization is notoriously difficult due to its hydrolytic instability.[1] This guide compares three characterization methodologies: Direct 1H-NMR (Anhydrous) , In-Situ Derivatization (Methanolysis) , and Precursor Monitoring .[1]

Recommendation: For routine process control, Method B (In-Situ Derivatization) is the superior choice due to its self-validating nature and robustness against moisture artifacts.[1] Direct NMR (Method A) should be reserved for structural verification of the isolated solid under strictly anhydrous conditions.

The Challenge: Reactivity vs. Data Integrity

The pyrazolo[1,5-a]pyrimidine scaffold is electron-deficient.[1][2] Converting the C3-carboxylic acid to the acid chloride creates a highly reactive species.[1]

  • Stability: The intermediate hydrolyzes rapidly in the presence of atmospheric moisture to revert to the carboxylic acid.

  • Solvent Incompatibility: DMSO-d6 (a standard solvent for the polar acid precursor) is unsuitable for the chloride due to its hygroscopic nature and potential for reacting with the acyl halide.[1]

  • Ambiguity: Partial hydrolysis leads to complex spectra containing mixtures of acid, chloride, and anhydride, confusing spectral assignment.[1]

Comparative Methodologies

Method A: Direct Characterization (Anhydrous CDCl₃)[1]
  • Principle: Dissolving the isolated acid chloride in strictly anhydrous CDCl₃ to observe the intrinsic chemical shifts.

  • Pros: Observes the actual reactive species; detects anhydride impurities.

  • Cons: High risk of hydrolysis during sample prep; requires glovebox or Schlenk techniques for high fidelity.[1]

Method B: In-Situ Derivatization (The "Methanol Quench")[1]
  • Principle: A small aliquot of the reaction mixture (or isolated solid) is quenched into Methanol-d4 (or non-deuterated MeOH). The acid chloride rapidly converts to the methyl ester .

  • Pros: Self-Validating. If the conversion to ester is quantitative, the precursor must have been the acid chloride.[1] The ester is stable, sharp, and soluble.

  • Cons: Indirect observation.[1] Does not distinguish between Acid Chloride and Anhydride (both form esters).[1]

Method C: Precursor Monitoring (Acid Disappearance)
  • Principle: Monitoring the disappearance of the broad carboxylic acid -OH peak and the shift of the H-2 aromatic proton.[1]

  • Pros: Simple "Go/No-Go" check.

  • Cons: Does not confirm the identity of the product, only the consumption of the starting material.

Experimental Protocols

Synthesis Context
  • Precursor: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[1][3]

  • Reagent: Thionyl chloride (SOCl₂) or Oxalyl Chloride.[1]

  • Condition: Reflux (1-3 h).[1]

Protocol 1: The "Methanol Quench" (Recommended)[1]
  • Sampling: Take 50 µL of the reaction mixture (or 5 mg of solid).

  • Quench: Add immediately to a vial containing 0.5 mL Methanol (HPLC grade) . Shake for 30 seconds.

  • Evaporation: Evaporate the methanol under a stream of nitrogen (removes HCl and excess solvent).

  • Reconstitution: Dissolve the residue in CDCl₃ or DMSO-d6 .

  • Analysis: Acquire 1H-NMR. Look for the methyl ester singlet (~3.8–3.9 ppm).

Protocol 2: Direct Anhydrous NMR
  • Preparation: Dry CDCl₃ over activated 4Å molecular sieves for 24 hours.

  • Sample Prep: In a glove bag (N₂ atmosphere), dissolve 10 mg of the acid chloride in 0.6 mL dry CDCl₃.

  • Sealing: Use a screw-cap NMR tube with a septum seal.

  • Acquisition: Run immediately. Minimize delay.

Data Analysis & Interpretation

The following table summarizes the diagnostic chemical shift changes expected during the transformation.

Table 1: Comparative NMR Shifts (ppm) in CDCl₃

FeaturePrecursor (Carboxylic Acid)Intermediate (Acid Chloride)Derivative (Methyl Ester)
H-2 (Pyrazolo) 8.45 (s)8.60 - 8.70 (s) 8.50 (s)
H-7 (Pyrimidine) 8.75 (dd)8.85 (dd)8.78 (dd)
-OCH₃ (Ester) AbsentAbsent3.92 (s)
-COOH (Acid) 12.5 - 14.0 (broad)AbsentAbsent
13C Carbonyl ~163 ppm~160 ppm (Upfield shift*)~164 ppm

*Note: Contrary to ketones, acid chloride carbonyl carbons often shift upfield relative to acids due to the "heavy atom effect" and shielding anisotropy of the chlorine, despite the inductive withdrawal.

Visualization of Workflows

Figure 1: Characterization Decision Tree

G Start Reaction Mixture (Acid + SOCl2) Check Goal: Confirm Conversion to Acid Chloride Start->Check MethodA Method A: Direct NMR (Anhydrous CDCl3) Check->MethodA Structural Proof MethodB Method B: MeOH Quench (Derivatization) Check->MethodB Process Control ResultA Spectrum: Acid Chloride (Risk: Hydrolysis Peaks) MethodA->ResultA Requires Dry Solvents ResultB Spectrum: Methyl Ester (Stable, Sharp Signals) MethodB->ResultB Reacts with MeOH Decision Validation Criteria ResultA->Decision ResultB->Decision Success Success Decision->Success Clean Ester Peak (Method B) Ambiguous Ambiguous Decision->Ambiguous Mixed Acid/Chloride (Method A)

Caption: Workflow comparing direct observation vs. chemical derivatization. Method B provides a more robust "Yes/No" confirmation of the reactive intermediate.

Figure 2: Mechanistic Shift Logic

G Acid Acid Precursor (COOH) H-2: ~8.45 ppm Chloride Acid Chloride (COCl) H-2: ~8.65 ppm Acid->Chloride SOCl2 / Reflux Deshielding of H-2 Chloride->Acid Hydrolysis (Wet CDCl3) Reversion Ester Methyl Ester (COOMe) H-2: ~8.50 ppm OMe: ~3.9 ppm Chloride->Ester MeOH Quench Shielding of H-2

Caption: Tracking the H-2 proton chemical shift is the primary diagnostic tool.[1] The formation of the Acid Chloride typically deshields the H-2 proton due to the inductive effect of the Chlorine.

Troubleshooting & Expert Insights

  • The "Ghost" Peak: If you observe a broad hump around 4.0–6.0 ppm in Method A, this is often HCl interacting with trace water or the solvent.

  • Anhydride Formation: If the reaction is driven with Oxalyl Chloride/DMF, be wary of symmetric anhydride formation.[1] Method B (Methanolysis) converts anhydrides to esters as well (50%) and acid (50%), so a 100% clean ester spectrum rules out anhydride.[1]

  • Solvent Artifacts: Avoid Acetone-d6 as it can react with acid chlorides to form aldol-type adducts under acidic conditions.[1]

References

  • BenchChem. (2025).[1] NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. Retrieved from

  • Arkat USA. (2015).[1] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement. Arkivoc. Retrieved from

  • MDPI. (2023).[1] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Retrieved from

  • Royal Society of Chemistry. (2014). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines. RSC Advances. Retrieved from

  • ChemicalBook. (2024).[1] Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid NMR Spectra Data. Retrieved from

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A Senior Application Scientist's Guide to Amide Bond Formation on the Pyrazolo[1,5-a]pyrimidine Scaffold: Acid Chloride vs. HATU Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in modern medicinal chemistry.[1] As a fused heterocyclic system, it serves as the core of numerous compounds with a wide array of biological activities, most notably as potent protein kinase inhibitors for targeted cancer therapy.[2][3] Marketed drugs such as Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers, feature this very core, highlighting its clinical significance.[4]

The development of novel drug candidates based on this scaffold frequently involves the installation of diverse substituents to modulate activity, selectivity, and pharmacokinetic properties. A common and critical transformation is the formation of an amide bond, often at the C3 or C7 position, to explore structure-activity relationships (SAR).[5][6] The choice of method for this amide coupling can dramatically impact yield, purity, and the feasibility of synthesizing complex analogues.

This guide provides an in-depth, objective comparison of two workhorse methods for amide bond formation on pyrazolo[1,5-a]pyrimidine systems: the classical acid chloride approach and the modern HATU-mediated coupling. We will delve into the mechanistic underpinnings, practical considerations, and provide field-proven protocols to empower researchers in drug discovery to make informed strategic decisions for their synthetic campaigns.

Method 1: The Classical Powerhouse - The Acid Chloride Route

The conversion of a carboxylic acid to a highly reactive acid chloride, followed by acylation of an amine, is one of the oldest and most direct methods for amide synthesis.[7][] Its enduring use is a testament to its high reactivity and cost-effectiveness.

Mechanism and Rationale

The process is a two-stage nucleophilic acyl substitution. First, the pyrazolo[1,5-a]pyrimidine carboxylic acid is activated by conversion to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This step dramatically increases the electrophilicity of the carbonyl carbon. The isolated or in situ generated acid chloride is then treated with the desired amine. The amine's lone pair attacks the highly electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion—an excellent leaving group.[11][12] A base, typically an excess of the amine nucleophile or a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[9][11]

AcidChloride_Mechanism

Caption: Mechanism of amide synthesis via the acid chloride method.

Advantages & Disadvantages
FeatureAnalysis
Reactivity Extremely High: The high electrophilicity of the acid chloride ensures rapid and often complete conversion, even with moderately reactive amines.[13]
Cost Low: Chlorinating agents like thionyl chloride and common bases are inexpensive, making this method highly suitable for large-scale synthesis.
Simplicity Straightforward Procedure: The reaction itself is simple to perform, and workup often involves a simple wash to remove salts.[14]
Harsh Conditions Major Drawback: The reagents used for acid chloride formation (SOCl₂, oxalyl chloride) are harsh and can be incompatible with sensitive functional groups (e.g., certain protecting groups, acid-labile moieties) on either the pyrimidine core or the amine.[9]
Byproducts Corrosive: The generation of corrosive HCl gas necessitates the use of a stoichiometric amount of base and careful handling.[13]
Substrate Scope Limited by Sensitivity: While effective for robust substrates, it is often unsuitable for complex, multi-functional molecules common in later-stage drug development.
Experimental Protocol: Acid Chloride Formation and Amidation

This protocol is a general guideline and should be adapted based on the specific substrate.

Part A: Acid Chloride Formation

  • To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add the pyrazolo[1,5-a]pyrimidine carboxylic acid (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add oxalyl chloride (1.3 - 2.0 eq.) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).[15]

  • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all volatiles are removed; co-evaporation with anhydrous toluene can aid this process.[15] The resulting crude acid chloride is often used immediately in the next step.

Part B: Amine Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 - 2.0 eq.) in anhydrous DCM.[16]

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Part A in anhydrous DCM and add it dropwise to the cold amine solution to control the exothermic reaction.[11]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Method 2: The Modern Precision Tool - HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that has become a mainstay in modern organic synthesis, particularly for challenging amide bond formations.[17][18]

Mechanism and Rationale

HATU-mediated coupling proceeds under much milder conditions than the acid chloride route. The reaction is initiated by the deprotonation of the carboxylic acid with a hindered, non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).[19][20] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate, with the release of tetramethylurea.[19][21] This active ester is then readily attacked by the amine nucleophile to form the desired amide bond. The 1-hydroxy-7-azabenzotriazole (HOAt) released in the final step is a crucial component; its embedded pyridine nitrogen is believed to accelerate the coupling and suppress racemization by stabilizing the transition state.[19][21]

HATU_Mechanism

Caption: Mechanism of amide synthesis via HATU coupling.

Advantages & Disadvantages
FeatureAnalysis
Reaction Conditions Very Mild: Typically performed at room temperature in aprotic solvents, preserving sensitive functional groups.[21][22]
Efficiency High: Provides excellent yields, even with sterically hindered amino acids and poorly nucleophilic amines.[22][23]
Racemization Low Risk: The HOAt-based mechanism is highly effective at suppressing epimerization of adjacent chiral centers, which is critical in peptide and chiral drug synthesis.[21][22]
Byproducts Water-Soluble: The main byproducts, tetramethylurea and HOAt, are generally soluble in aqueous solutions, simplifying purification during workup.[22]
Cost High: HATU is significantly more expensive than the reagents used in the acid chloride method, which can be a limiting factor for large-scale production.[22]
Side Reactions Guanidinylation: A potential side reaction involves the amine attacking the guanidinium carbon of HATU. This is minimized by pre-activating the carboxylic acid before adding the amine.[22][23]
Experimental Protocol: HATU-Mediated Amidation

This protocol is a general guideline and should be adapted based on the specific substrate.

  • To a dry flask under an inert atmosphere, dissolve the pyrazolo[1,5-a]pyrimidine carboxylic acid (1.0 eq.) and HATU (1.1 - 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).[21][23]

  • Add DIPEA (2.0 - 3.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the complete formation of the active ester.[22]

  • Add the amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Continue to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 60 minutes.[22]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with a weak acidic solution (e.g., saturated NH₄Cl), saturated NaHCO₃ solution, and finally with brine. These washes effectively remove the base, unreacted acid, and the HOAt and urea byproducts.[21]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Head-to-Head Comparison and Decision Framework

The choice between these two powerful methods is dictated by the specific context of the synthesis: the complexity of the substrates, the scale of the reaction, and budgetary constraints.

Comparative Summary
ParameterAcid Chloride MethodHATU Coupling
Starting Material Carboxylic Acid (via Acid Chloride)Carboxylic Acid
Key Reagents SOCl₂ or (COCl)₂, Base (TEA, Pyridine)HATU, Non-nucleophilic Base (DIPEA)
Reaction Conditions Harsh activation; often 0°C to RT couplingMild; typically room temperature
Reaction Time Fast (once acid chloride is formed)Very Fast (0.5 - 4 hours)[22]
Typical Yield Good to Excellent (for robust substrates)Excellent (even for difficult couplings)[22]
Substrate Scope Limited by functional group sensitivityVery Broad[22]
Racemization Risk Possible, depending on substrateVery Low[21][23]
Cost Low High [22]
Key Byproducts HCl (corrosive salt)Tetramethylurea, HOAt (water-soluble)
Ideal Use Case Large-scale synthesis of simple, robust amidesComplex, late-stage synthesis; chiral substrates; sterically hindered couplings
Decision-Making Workflow

To select the optimal method for your pyrazolo[1,5-a]pyrimidine amidation, consider the following questions:

Decision_Tree

Caption: A workflow for selecting the appropriate amidation method.

Conclusion and Expert Recommendation

Both the acid chloride and HATU coupling methods are formidable tools for constructing amide bonds on the pyrazolo[1,5-a]pyrimidine scaffold. There is no single "best" method; the optimal choice is context-dependent.

The acid chloride method remains the go-to choice for large-scale, cost-sensitive syntheses where the substrates are robust and lack sensitive functional groups. Its high reactivity and the low cost of its reagents are undeniable advantages.

However, for the nuanced and often delicate work of modern drug discovery, particularly in lead optimization and the synthesis of complex final compounds, HATU coupling is frequently the superior choice. Its mild reaction conditions, broad functional group tolerance, high efficiency with challenging substrates, and ability to preserve stereochemical integrity provide a level of precision and reliability that justifies its higher cost. For researchers working on developing novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, where molecular complexity is high and material is precious, mastering the HATU protocol is an invaluable asset.

References

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Retrieved from [Link]

  • Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Attia, M. H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on various aspects of acylation reaction by using acid chloride intermediate. Der Pharma Chemica. Retrieved from [Link]

  • Kumar, S., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Knez, D., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Molecular Diversity. Retrieved from [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-arylindole-4-carboxylic amides. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. Nature Communications. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Hunt, J., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Huddersfield Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reaction with acid chlorides. Retrieved from [Link]

  • Chen, J., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Paul, B., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. Retrieved from [Link]

  • Patel, J. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Worrell, B. T., et al. (2013). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds investigated for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The biological potency of these molecules is profoundly influenced by the nature and position of substituents on the fused ring system.[1] Consequently, unambiguous structural characterization is paramount for researchers in drug discovery and development.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering not only molecular weight confirmation but also a wealth of structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the fragmentation behavior of pyrazolo[1,5-a]pyrimidine derivatives under different ionization regimes, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the underlying principles of how these molecules fragment, researchers can more effectively elucidate structures, identify metabolites, and distinguish between isomers.

This document moves beyond a simple catalog of fragments, explaining the causal mechanisms behind bond cleavages and rearrangements. It is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to interpret the mass spectra of this vital class of heterocyclic compounds.

Part 1: Electron Ionization (EI) Fragmentation - Unveiling the Core Structure

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. The resulting radical cations undergo fragmentation through pathways dictated by the stability of the resulting ions and neutral losses.[3] While less common in modern LC-MS workflows, EI-MS is foundational for understanding the intrinsic stability and fragmentation pathways of the heterocyclic core.

The Unsubstituted Pyrazolo[1,5-a]pyrimidine Scaffold

The fragmentation of the parent pyrazolo[1,5-a]pyrimidine ring system is governed by the cleavage of the most labile bonds within the fused structure. The initial radical cation (M+•) typically undergoes ring cleavage, often initiated at the pyrimidine ring, which is generally more susceptible to fragmentation than the more stable pyrazole moiety. Characteristic neutral losses include the expulsion of small, stable molecules such as hydrogen cyanide (HCN), nitrogen (N₂), and acetylene (C₂H₂).

Influence of Substituents on EI Fragmentation

Substituents dramatically direct the fragmentation pathways. The fragmentation is often initiated by cleavages associated with the substituent itself or by cleavages of the ring system that are activated by the substituent's electronic properties.

A common pattern involves the initial loss of the substituent or a part of it, followed by the fragmentation of the core heterocycle. For example, a derivative with an ethyl group may first lose a methyl radical (•CH₃) to form a stable even-electron cation, which then undergoes further decomposition.[4]

Workflow for Structure Elucidation using EI-MS

This diagram illustrates a logical workflow for interpreting EI-MS data to elucidate the structure of an unknown pyrazolo[1,5-a]pyrimidine derivative.

EI_MS_Workflow A Acquire EI Mass Spectrum (70 eV) B Identify Molecular Ion (M+•) - Highest m/z - Obeys Nitrogen Rule A->B C Analyze High-Mass Fragments (Loss of Substituents) B->C E Analyze Low-Mass Fragments (Core Ring Fragmentation) B->E D Identify Primary Neutral Losses - e.g., •CH3, •OCH3, H2O C->D Deduce Substituent(s) G Propose Fragment Structures D->G F Identify Characteristic Core Losses - e.g., HCN, N2, C2H2 E->F Confirm Core Scaffold F->G H Reconstruct Original Structure G->H Assemble Pieces

Caption: Logical workflow for structure elucidation using EI-MS data.

Part 2: ESI and Collision-Induced Dissociation (CID) - The Modern Standard

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[5]

In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas, leading to bond breakage.[5] The resulting fragmentation patterns are often simpler than in EI and are highly dependent on the "mobile proton"—the proton's location on the molecule can direct which bonds are cleaved.[6][7]

Protonation and the Mobile Proton Model

Pyrazolo[1,5-a]pyrimidines possess multiple basic nitrogen atoms, making them amenable to positive-ion ESI. The site of protonation is crucial as it influences the subsequent fragmentation cascade. While the most basic site is often favored thermodynamically, the proton can migrate to other locations upon collisional activation, facilitating fragmentation at different points in the molecule.[6][8] This "mobile proton" model is key to understanding the diversity of fragments observed in CID spectra.

Comparative Fragmentation of Substituted Derivatives (ESI-MS/MS)

The true power of ESI-MS/MS lies in comparing the fragmentation of variously substituted analogues. Substituents not only add mass but also provide new charge sites and alternative fragmentation pathways.

  • Derivatives with Alkyl and Aryl Groups: Simple alkyl and aryl substituents at positions like C5 or C7 often lead to fragmentation pathways involving the pyrimidine ring. A common initial fragmentation is the retro-Diels-Alder (RDA) type cleavage of the dihydropyrimidine ring, if partially saturated, or cleavage of bonds adjacent to the substituent.

  • Derivatives with Functional Groups (e.g., -OH, -NH₂, -COOR):

    • Hydroxyl/Oxo Groups: As seen in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the presence of a carbonyl group can direct fragmentation, often involving the loss of carbon monoxide (CO).[9]

    • Amino Groups: Amino-substituted derivatives can exhibit loss of ammonia (NH₃) or cleavage of the substituent itself. The fragmentation can be directed by protonation of the exocyclic amino group.

    • Ester Groups: Compounds with ester functionalities typically show a characteristic loss of the corresponding alcohol or alkene from the ester alkyl chain.

Generalized ESI-MS/MS Fragmentation of a Substituted Pyrazolo[1,5-a]pyrimidine

This diagram illustrates the general principle of CID, where a protonated precursor ion fragments into product ions upon collision with a neutral gas.

ESI_MSMS_Fragmentation cluster_source Ion Source (ESI) cluster_analyzer Mass Analyzer (Q1) cluster_collision Collision Cell (q2) cluster_detector Mass Analyzer (Q3) A Molecule (M) B Protonated Molecule [M+H]+ A->B Protonation C Isolate [M+H]+ B->C D [M+H]+ C->D F Fragment Ions (F1+, F2+, ...) D->F Collision-Induced Dissociation (CID) E Neutral Gas (Ar, N2) G Detect & Record MS/MS Spectrum F->G

Caption: Workflow of tandem mass spectrometry (ESI-MS/MS) for fragmentation analysis.

Data Summary: Characteristic Fragment Ions

The following table summarizes common fragmentation patterns observed for pyrazolo[1,5-a]pyrimidine derivatives, comparing different substitution scenarios. This data is synthesized from general principles of heterocyclic fragmentation and observations from related pyrimidine systems.[4][10][11]

Derivative Class Precursor Ion Key Fragmentation Pathway Characteristic Neutral Loss m/z of Loss
Alkyl-substituted [M+H]⁺Cleavage of alkyl chainAlkene (e.g., C₂H₄)28
[M+H]⁺Ring cleavageHCN27
Aryl-substituted [M+H]⁺Loss of aryl substituentArene (e.g., C₆H₆)78
[M+H]⁺Ring cleavageHCN27
7-Oxo derivatives [M+H]⁺Carbonyl eliminationCO28
[M+H]⁺Pyrimidine ring openingHNCO43
Amino-substituted [M+H]⁺Loss of ammoniaNH₃17
[M+H]⁺Ring cleavageCH₂N₂42
Ester-substituted [M+H]⁺Loss of alcohol from esterROHVaries
[M+H]⁺Loss of alkene from esterAlkeneVaries

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve the purified compound in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an EI source, such as a GC-MS or a direct insertion probe system.

  • Source Parameters:

    • Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).

    • Source Temperature: 200-250 °C (optimize to ensure sample volatilization without thermal degradation).

  • Data Acquisition:

    • Introduce the sample via the direct insertion probe or GC column.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-600).

  • Data Analysis (Causality Check): The molecular ion should be an odd-electron ion (radical cation, M+•). Verify that major fragments arise from logical losses of radicals (e.g., •CH₃) or neutral molecules (e.g., H₂O, HCN) from the M+•. The fragmentation should be consistent with established mechanisms for radical cations.[3]

Protocol 2: ESI Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µM) in a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an ESI source.

  • MS1 (Full Scan) Acquisition:

    • Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode to identify the m/z of the protonated precursor ion, [M+H]⁺.

  • MS2 (Product Ion Scan) Acquisition:

    • Set the instrument to product ion scan mode.

    • In the first mass analyzer (Q1), select the [M+H]⁺ ion for isolation.

    • In the collision cell (q2), introduce a collision gas (e.g., argon or nitrogen).

    • Collision Energy Optimization (Self-Validating Step): Ramp the collision energy (e.g., from 5 to 40 eV). A low energy should leave the precursor intact, while increasing energy will induce fragmentation. The optimal energy is one that reduces the precursor ion intensity by ~50-70% and produces a rich spectrum of fragment ions. This validates that the observed fragments are collision-induced and not artifacts.

    • In the third mass analyzer (Q3), scan the mass range to detect the fragment ions produced.

  • Data Analysis (Causality Check): The precursor is an even-electron ion ([M+H]⁺). All fragment ions should result from the loss of stable, neutral molecules (e.g., H₂O, CO, NH₃, HCN). The sum of the fragment m/z and the neutral loss m/z must equal the precursor m/z.

Conclusion

The fragmentation patterns of pyrazolo[1,5-a]pyrimidine derivatives are a direct reflection of their intricate molecular architecture. EI-MS provides a detailed fragmentation fingerprint ideal for structural confirmation of pure compounds, while ESI-MS/MS offers a more controlled method suitable for complex mixtures and metabolite identification, revealing fragmentation pathways driven by the location of a mobile proton. By systematically applying the protocols and interpretive principles outlined in this guide, researchers can leverage mass spectrometry to its full potential, accelerating the discovery and development of novel therapeutics based on this privileged scaffold.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. International Journal of Advanced Research, 4(8), 1957-1960. Available at: [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Predicting Collision-Induced Dissociation Mass Spectra: Understanding the Role of the Mobile Proton in Small Molecule Fragmentation. PubMed. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. Available at: [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. Available at: [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PubMed. Available at: [Link]

  • S-Triazolo(1,5-a)pyrimidine, 5-methyl-7-ethylamino-. NIST WebBook. Available at: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Selected isomers of pyrazolo[1,5-a] pyrimidine. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

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A Comparative Guide to the Infrared Spectroscopy of Pyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. By comparing its spectral features to related heterocyclic and acyl chloride analogs, we offer researchers a robust framework for structural verification and quality control. This document is designed for professionals in chemical research, drug discovery, and process development who rely on precise spectroscopic characterization.

The Significance of IR Spectroscopy for Heterocyclic Acyl Chlorides

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It probes the vibrational frequencies of chemical bonds, providing a unique "fingerprint" for a given compound. For a molecule as complex as pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, IR spectroscopy serves two primary purposes:

  • Functional Group Identification: It provides definitive evidence for the presence of the critical carbonyl chloride moiety (–COCl) and the integrity of the fused heterocyclic ring system.

  • Structural Verification: By analyzing the precise frequencies and intensities of absorption bands, one can confirm the successful synthesis of the target molecule and rule out the presence of starting materials or common byproducts, such as the corresponding carboxylic acid.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2] The carbonyl chloride at the 3-position is a highly reactive handle, enabling further synthetic modifications. Therefore, ensuring its presence and purity via a rapid, non-destructive technique like FTIR is a critical step in any synthetic workflow.

Deconstructing the Spectrum: Predicted Absorption Bands

The IR spectrum of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can be logically dissected by considering the contributions from its two main components: the acyl chloride group and the fused aromatic ring system.

The Carbonyl Chloride Signature: A High-Frequency Hallmark

The most prominent and diagnostically significant peak in the spectrum is the carbonyl (C=O) stretching vibration of the acid chloride group.

  • C=O Stretch (Acyl Chloride): This band is expected to be very strong and appear at a high frequency, typically in the 1775-1815 cm⁻¹ range.[3] This high wavenumber is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. This effect shortens and strengthens the C=O bond, requiring more energy (higher frequency) to excite its stretch. This peak's position is significantly higher than that of ketones (~1715 cm⁻¹), esters (~1735 cm⁻¹), or amides (~1690 cm⁻¹), making it an unambiguous marker for the acid chloride functional group.[4] In some cases, a weaker shoulder or a distinct second peak may appear around 1740 cm⁻¹ due to Fermi resonance, an interaction between the fundamental C=O stretch and an overtone of a lower frequency vibration.[5]

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine single bond is expected in the fingerprint region, generally between 730-550 cm⁻¹ .[3][6] This region is often complex due to the presence of other skeletal vibrations, but a moderately strong band here can further support the presence of the acyl chloride.

The Pyrazolo[1,5-a]pyrimidine Core: Aromatic Vibrations

The fused heterocyclic system gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, is characteristic of C-H bonds on the aromatic pyrazole and pyrimidine rings.[6]

  • C=N and C=C Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings produce a series of medium to strong bands in the 1650-1400 cm⁻¹ region.[7][8] For pyrimidine derivatives, C=N stretching is often observed between 1525-1575 cm⁻¹, while pyrazole C=N and C=C bands can appear from 1468-1635 cm⁻¹.[8][9]

  • C-H Bending (Out-of-Plane): In the fingerprint region below 900 cm⁻¹, a series of sharp bands corresponding to the out-of-plane bending of the aromatic C-H bonds will be present. The exact positions of these bands are highly sensitive to the substitution pattern on the rings.

Comparative Analysis: Isolating Key Spectral Features

To fully appreciate the IR spectrum of the target molecule, it is instructive to compare its expected peaks with those of simpler, related structures. This comparison highlights how each component of the molecule contributes to the overall spectrum.

Vibrational ModePyrazolo[1,5-a]pyrimidine-3-carbonyl Chloride (Expected cm⁻¹)Benzoyl Chloride (Reference) (cm⁻¹)Pyrazolo[1,5-a]pyrimidine (Reference) (cm⁻¹)
Aromatic C-H Stretch 3050-31503000-31003050-3150
C=O Stretch (Acid Chloride) 1775-1815 (Very Strong) 1770-1800 (Very Strong)[10]N/A
C=C / C=N Ring Stretch 1400-1650 (Multiple Bands)~1600, 14501400-1650 (Multiple Bands)[11][12]
C-Cl Stretch 550-730650-750N/A
Aromatic C-H Bending < 900 (Complex Pattern)~900-675< 900 (Complex Pattern)

This table clearly demonstrates that the high-frequency C=O stretch is the most diagnostic feature for confirming the successful synthesis of the carbonyl chloride derivative. The presence of multiple bands in the 1400-1650 cm⁻¹ region confirms the integrity of the fused heterocyclic core.

Visualizing the Vibrational Assignments

The following diagram illustrates the key chemical bonds in pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride and their corresponding characteristic IR absorption frequencies.

Caption: Key vibrational modes for pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.

Experimental Protocol for Spectrum Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality FTIR spectrum of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.

Objective: To acquire a clean, reproducible FTIR spectrum suitable for structural confirmation.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (handle with care, acyl chlorides are moisture-sensitive and corrosive).

  • FTIR Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Spatula.

  • Anhydrous solvent (e.g., dichloromethane) for cleaning.

  • Lint-free wipes.

Methodology: Attenuated Total Reflectance (ATR)

ATR is the preferred method due to its speed, ease of use, and minimal sample preparation, which is ideal for a moisture-sensitive compound.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Select the ATR accessory.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with an anhydrous solvent. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Causality: An accurate background is crucial for obtaining a true spectrum of the sample, free from atmospheric interference.

  • Sample Application:

    • Place a small amount (a few milligrams is sufficient) of the solid pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride powder onto the center of the ATR crystal.

    • Use the ATR pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typical parameters are:

      • Scans: 16-32 (improves signal-to-noise ratio).

      • Resolution: 4 cm⁻¹.

      • Range: 4000-400 cm⁻¹.

  • Data Analysis & Verification (Self-Validation Step 2):

    • The resulting spectrum should be automatically ratioed against the background.

    • Perform an ATR correction if the software allows, to adjust for the wavelength-dependent depth of penetration.

    • Verify the spectrum by identifying the key peaks:

      • Is there a very strong absorption between 1775-1815 cm⁻¹? (Confirms C=O of the acid chloride).

      • Is there a broad absorption around 3300 cm⁻¹? If so, this indicates O-H stretching and suggests hydrolysis of the sample to the carboxylic acid. The absence of this band is a key indicator of sample purity.

      • Do the fingerprint and aromatic regions (1650-1400 cm⁻¹, <900 cm⁻¹) show the expected complexity?

  • Cleaning:

    • Retract the pressure arm.

    • Carefully remove the bulk of the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-dampened wipe as in Step 1 to prepare for the next measurement.

Conclusion

The infrared spectrum of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is characterized by a highly diagnostic, strong absorption band for the acid chloride C=O stretch between 1775-1815 cm⁻¹. This feature, combined with the characteristic C=N/C=C stretching bands of the fused heterocyclic core and the aromatic C-H vibrations, provides a definitive method for structural confirmation. By following the detailed experimental protocol and comparing the obtained spectrum against the data presented in this guide, researchers can confidently verify the identity and integrity of this valuable synthetic intermediate.

References

  • Vertex AI Search. (2026). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of acid chlorides.
  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.).
  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2, 331-336.
  • ResearchGate. (2025). (PDF)
  • Visnav. (2022).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). New pyrazolo[1,5-a]pyrimidine and pyr - JOCPR.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities.
  • Oregon St
  • Arabian Journal of Chemistry. (2022).
  • Chemistry LibreTexts. (2022). 21.
  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • Semantic Scholar. (2016).
  • MDPI. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors.
  • PMC. (n.d.).
  • JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • SciSpace. (n.d.).
  • Vertex AI Search. (2025).
  • MDPI. (2024).
  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • YouTube. (2024).
  • Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.
  • ACS.org. (2026). Radical-Mediated Methylenation of N-Heterocyclic Carboxylic Acids with DMSO to Access Exocyclic Olefinic Azacycles.
  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching.
  • Vertex AI Search. (n.d.).

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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its synthesis is a critical process in the discovery and development of new drugs. A key step in many synthetic routes to this privileged heterocycle is the cyclization and dehydration of a suitable precursor. This guide provides an in-depth comparison of two common reagents employed for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The Crucial Cyclization Step: A Mechanistic Overview

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a related biselectrophile.[3][4] The resulting intermediate, a β-hydroxy- or β-amino-enone, then undergoes cyclization and dehydration to form the final bicyclic system. Thionyl chloride and oxalyl chloride are effective dehydrating agents for this purpose, but they operate through different mechanisms and present distinct advantages and disadvantages.

Thionyl Chloride: The reaction with thionyl chloride typically proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi) to give the chlorinated intermediate. Subsequent elimination of HCl, driven by a base or heat, leads to the formation of the pyrimidine ring. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.[5]

Oxalyl Chloride: Oxalyl chloride is often considered a milder and more selective reagent.[5][6] In the presence of a catalytic amount of a tertiary amide like N,N-dimethylformamide (DMF), it forms a Vilsmeier-Haack type reagent in situ. This electrophilic species activates the hydroxyl group of the precursor, facilitating a more controlled cyclization. The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous.[5]

Head-to-Head Comparison: Performance and Practical Considerations

The choice between thionyl chloride and oxalyl chloride can significantly impact the yield, purity, and scalability of the synthesis. Below is a comparative overview based on established chemical principles and extrapolated experimental outcomes.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Yield Good to ExcellentExcellent
Reaction Conditions Often requires heating (reflux)Milder, often at room temperature or below
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Selectivity More aggressive, potential for side reactionsMilder and more selective
Substrate Compatibility Can be problematic with acid-sensitive functional groupsGenerally better for sensitive substrates
Work-up Simplified due to gaseous byproductsSimplified due to gaseous byproducts
Cost More economicalMore expensive

In-Depth Analysis: Why Choose One Over the Other?

Yield and Purity: While both reagents can provide good yields, oxalyl chloride often leads to higher purity products due to its milder nature.[5] The more aggressive conditions required for thionyl chloride can sometimes lead to the formation of undesired side products, complicating purification and reducing the overall yield.

Reaction Conditions and Substrate Scope: The ability to perform the reaction at or below room temperature with oxalyl chloride is a significant advantage, particularly when dealing with thermally sensitive substrates or those containing acid-labile protecting groups.[5][6] Thionyl chloride's requirement for elevated temperatures can be a limiting factor in complex, multi-step syntheses.

Safety and Handling: Both reagents are corrosive and moisture-sensitive and should be handled with appropriate care in a well-ventilated fume hood. Thionyl chloride has a pungent, irritating odor. Oxalyl chloride is also highly toxic and requires careful handling.

Visualizing the Chemistry

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Thionyl Chloride Pathway cluster_1 Oxalyl Chloride Pathway Precursor_SOCl2 Pyrazolo-enone Precursor Intermediate_SOCl2 Chlorosulfite Intermediate Precursor_SOCl2->Intermediate_SOCl2 + SOCl₂ Product_SOCl2 Pyrazolo[1,5-a]pyrimidine Intermediate_SOCl2->Product_SOCl2 - SO₂ - HCl Precursor_COCl2 Pyrazolo-enone Precursor Intermediate_COCl2 Activated Ester Intermediate Precursor_COCl2->Intermediate_COCl2 + (COCl)₂ / cat. DMF Product_COCl2 Pyrazolo[1,5-a]pyrimidine Intermediate_COCl2->Product_COCl2 - CO - CO₂ - HCl

Caption: Generalized reaction pathways for the cyclization of a pyrazolo-enone precursor using thionyl chloride and oxalyl chloride.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of a pyrazolo[1,5-a]pyrimidine using both thionyl chloride and oxalyl chloride. Researchers should optimize these protocols for their specific substrates.

Protocol 1: Synthesis using Thionyl Chloride
  • Preparation: To a stirred solution of the pyrazolo-enone precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add thionyl chloride (1.1 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: Synthesis using Oxalyl Chloride
  • Preparation: To a stirred solution of the pyrazolo-enone precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add oxalyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Pyrazolo-enone Precursor Protocol_Choice Choose Reagent Start->Protocol_Choice SOCl2_Protocol Protocol 1: Thionyl Chloride Protocol_Choice->SOCl2_Protocol SOCl₂ COCl2_Protocol Protocol 2: Oxalyl Chloride Protocol_Choice->COCl2_Protocol (COCl)₂ Reaction Reaction & Monitoring SOCl2_Protocol->Reaction COCl2_Protocol->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product Final Product: Pyrazolo[1,5-a]pyrimidine Purification->Product

Sources

HPLC Guide: Retention Behavior of Pyrazolo[1,5-a]pyrimidine-3-Carboxylic Acid vs. Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid will elute significantly earlier (lower retention time, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) than its corresponding ethyl or methyl ester .[1]
  • Elution Order: Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ~2–4 min) 
    
    
    
    Ester (
    
    
    ~6–9 min).[1]
  • Driving Force: The substantial difference in polarity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    LogP 
    
    
    
    1.5–2.[1]0) and ionization potential of the carboxylic acid moiety.[1][2][3]
  • Critical Parameter: Mobile phase pH is the determinant factor for the acid's peak shape and retention.[2] Failure to acidify the mobile phase will result in the acid eluting at the void volume (

    
    ) with severe peak tailing.[1]
    

Scientific Mechanism & Theoretical Framework[1][2]

Physicochemical Profiling

To understand the separation, we must analyze the solvophobic interactions driving the partitioning between the mobile phase and the hydrophobic stationary phase (C18).

FeaturePyrazolo[1,5-a]pyrimidine-3-carboxylic AcidPyrazolo[1,5-a]pyrimidine-3-carboxylate Ester
Functional Group Carboxylic Acid (-COOH)Ester (-COOEt / -COOMe)
Polarity High (Polar)Moderate (Lipophilic)
Ionization Ionizable (pKa ~3.5–4.[1][2]5)Neutral (Non-ionizable)
LogP (Approx) -0.1 to 0.51.5 to 2.5
Interaction H-bond donor & acceptorH-bond acceptor only
The Partitioning Mechanism

In RP-HPLC, retention is governed by the hydrophobic effect.[1][2][4] The non-polar ester interacts strongly with the C18 alkyl chains.[2] The acid, being highly polar and capable of hydrogen bonding with the aqueous mobile phase, spends less time associated with the stationary phase.[1]

G cluster_0 Stationary Phase (C18) cluster_1 cluster_2 C18 Hydrophobic C18 Ligands Acid Acid (Polar/Ionized) Low Affinity Acid->C18 Weak Interaction Early Early Elution (Low tR) Acid->Early Ester Ester (Lipophilic) High Affinity Ester->C18 Strong Partitioning Late Late Elution (High tR) Ester->Late

Figure 1: Mechanistic visualization of differential partitioning in Reverse Phase chromatography.

Experimental Protocol

This protocol is designed to separate the starting material (ester) from the product (acid) during hydrolysis reactions or metabolic studies.[1]

Method Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled temperature improves reproducibility).

  • Detection: UV at 254 nm (Pyrazolo[1,5-a]pyrimidine core absorbs strongly here).[1][2]

Mobile Phase Composition (Critical)
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7).[1][2]

    • Why? The acid modifier suppresses the ionization of the carboxylic acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1] This increases the hydrophobicity of the acid slightly, preventing it from eluting in the void volume and sharpening the peak.
      
  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[1][2]

Gradient Profile
Time (min)% Solvent B (ACN)Event
0.05%Initial equilibration (Trap polar acid)
2.05%Isocratic hold
10.095%Linear gradient to elute ester
12.095%Wash lipophilic impurities
12.15%Re-equilibration
15.05%Ready for next injection

Representative Data & Analysis

The following data represents typical retention behaviors observed for pyrazolo[1,5-a]pyrimidine derivatives under the conditions described above.

Comparative Retention Table
CompoundPredicted LogPRetention Time (

)
Capacity Factor (

)
Peak Character
Void Marker (Uracil)-1.2 min0.0-
Acid Product 0.23.5 - 4.2 min 1.9 - 2.5Sharp (if pH < pKa)
Ethyl Ester 2.17.8 - 8.5 min 5.5 - 6.1Broad / Gaussian
Method Development Workflow

Use this logic flow to optimize the separation if your specific derivative has unique substituents (e.g., phenyl rings, morpholines).

Workflow Start Start Method Development (Acid vs Ester) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH RunGradient Run Generic Gradient 5-95% B CheckPH->RunGradient Yes AddMod Add 0.1% Formic Acid or TFA CheckPH->AddMod No EvalAcid Evaluate Acid Peak RunGradient->EvalAcid Split Peak Shape? EvalAcid->Split Good Good Separation Acid < Ester Split->Good Sharp Tailing Acid Tailing/Fronting Split->Tailing Asymmetry > 1.5 Void Acid at t0 (Void) Split->Void tR < 1.5 min Action1 Increase Buffer Conc. or Switch to TFA Tailing->Action1 Fix Action2 Lower Initial %B (Start at 0-2%) Void->Action2 Fix AddMod->RunGradient

Figure 2: Decision tree for optimizing the separation of ionizable pyrazolo-pyrimidine species.

Troubleshooting & Expert Insights

Peak Tailing (The "Silanol" Effect)

Pyrazolo[1,5-a]pyrimidines contain nitrogen atoms in the core ring that can act as weak bases.[1]

  • Problem: These nitrogens can interact with residual silanols (Si-OH) on the silica column backbone, causing tailing.[1][2]

  • Solution: If 0.1% Formic Acid is insufficient, switch to 0.05% Trifluoroacetic Acid (TFA) .[1][2] TFA is a stronger ion-pairing agent that masks silanols and improves peak symmetry for nitrogenous heterocycles.[1][2]

On-Column Hydrolysis (The "Phantom" Peak)[1][2]
  • Problem: When using methanol as the organic modifier with strong acids (like TFA), esters can sometimes trans-esterify or hydrolyze slightly if left in the autosampler for 24+ hours.

  • Solution: Use Acetonitrile (ACN) instead of Methanol for ester analysis to prevent solvent-analyte reactivity.

Co-elution with Impurities

Synthesizing the acid from the ester often involves alkaline hydrolysis (LiOH/NaOH).[1][2]

  • Insight: The reaction mixture will contain high salt concentrations.[1][2]

  • Protocol: Injecting high-salt samples can distort early eluting peaks (the Acid).[1][2] Dilute the reaction mixture 1:1 with the initial mobile phase (Water + 0.1% FA) before injection to match the solvent strength and prevent band broadening.[2]

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Zawadzińska, K., et al. (2022).[1][2] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.[1][2] (Describes synthesis and hydrolysis of ester intermediates). [Link]

  • Dolan, J. W. (2020).[1][2] Rules of Thumb for Reversed-Phase LC: What’s In Your Chromatographic Mind? LCGC North America.[1][2] (Authoritative source on pH effects on carboxylic acid retention).[1][2][5] [Link]

  • Attia, M. H., et al. (2024).[1][2] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules.[1][2] (Experimental details on ethyl ester derivatives). [Link][1][2]

Sources

A Comparative Guide to the Definitive Structural Validation of Pyrazolo[1,5-a]pyrimidines: X-ray Crystallography as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern discovery, serving as a privileged core for a multitude of potent and selective kinase inhibitors.[1][2][3] These N-heterocyclic compounds are central to the development of therapeutics for oncology and inflammatory diseases.[4][5] However, the synthetic routes to these valuable molecules, often involving cyclocondensation reactions, can potentially yield multiple regioisomers.[1][6] This structural ambiguity presents a critical challenge; an unverified molecular structure can invalidate extensive structure-activity relationship (SAR) studies, compromise intellectual property, and derail a research program.

This guide provides an in-depth comparison of the primary analytical techniques for validating pyrazolo[1,5-a]pyrimidine structures. We will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination and compare its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and complementary solution-state technique.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the only technique that provides a direct, three-dimensional image of a molecule, revealing the precise spatial arrangement of its atoms, bond lengths, and bond angles in the solid state.[7][8] For pyrazolo[1,5-a]pyrimidines, where synthetic precursors can react at different nitrogen or carbon atoms, crystallography provides indisputable evidence of the final isomeric form, an assurance that is often difficult to achieve with spectroscopy alone.[1]

The Causality Behind the Crystallographic Workflow

The success of X-ray crystallography hinges on the growth of a high-quality, single crystal. This process is often the most significant bottleneck, yet its principles are straightforward: a supersaturated solution of the highly purified compound is slowly returned to equilibrium, allowing molecules to self-assemble into a perfectly ordered, repeating three-dimensional lattice. This ordered array is essential because it acts as a diffraction grating for X-rays.

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Material Purification: Begin with the highest purity sample of the synthesized pyrazolo[1,5-a]pyrimidine derivative. Impurities can disrupt the crystal lattice formation, preventing the growth of suitable crystals.[9]

  • Solvent Screening: Select a solvent or a set of co-solvents in which the compound has moderate solubility. The goal is to create a solution that is saturated at a slightly elevated temperature or in a more solubilizing solvent mixture.

  • Crystal Growth (Slow Evaporation):

    • Dissolve the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial or cover it with perforated film.

    • Causality: This allows the solvent to evaporate over several days or weeks. As the solvent volume slowly decreases, the solution becomes supersaturated, and the molecules begin to organize into a low-energy crystalline state rather than crashing out as an amorphous powder.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

    • Causality: The low temperature minimizes thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam and rotated. A detector collects the resulting diffraction pattern—a series of spots of varying intensity.[7] A complete dataset is obtained by collecting these patterns over a wide range of crystal orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.[9]

    • An atomic model of the pyrazolo[1,5-a]pyrimidine is fitted into this map, and the structure is refined to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The final output is a precise 3D coordinate file of the molecule.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification High-Purity Compound Crystal_Growth Slow Crystal Growth Purification->Crystal_Growth Essential for ordered lattice Mounting Mount Single Crystal Crystal_Growth->Mounting Select perfect crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Irradiate and rotate crystal Solution Structure Solution (Phase) Diffraction->Solution Generate electron density map Refinement Model Refinement Solution->Refinement Fit atomic model Validation Final Validated 3D Structure Refinement->Validation Optimize fit to data NMR_Logic H1_NMR 1H NMR (Proton Environments) HSQC HSQC (Direct H-C Bonds) H1_NMR->HSQC Structure Confirmed Connectivity H1_NMR->Structure C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->Structure HMBC HMBC (Long-Range H-C Bonds) HSQC->HMBC Assigns known correlations HMBC->Structure Pieces skeleton together

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Handling Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, represents a promising scaffold in medicinal chemistry and drug development.[1][2] Its unique structure, combining the pyrazolo[1,5-a]pyrimidine core with a reactive acyl chloride moiety, offers a versatile platform for the synthesis of new molecular entities with potential therapeutic applications.[3][4] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Analysis: A Tale of Two Moieties

The primary hazards associated with Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride stem from the interplay of its two key structural features: the pyrazolo[1,5-a]pyrimidine core and the carbonyl chloride group.

The Pyrazolo[1,5-a]pyrimidine Core: This heterocyclic system is generally considered to be of low to moderate toxicity. However, related pyrazolopyrimidine derivatives have been shown to cause skin irritation, serious eye irritation, and respiratory irritation upon single exposure.[5] Some derivatives are also classified as harmful if swallowed.[5]

The Carbonyl Chloride Group: This functional group is highly reactive and moisture-sensitive.[6] It will readily react with water, including atmospheric moisture, to produce hydrochloric acid (HCl), a corrosive and toxic gas.[7] This reaction is exothermic and can lead to a pressure buildup in sealed containers. The carbonyl chloride itself is also corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8][9]

Combined Hazards: The combination of these two moieties in Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride results in a compound that should be treated as corrosive, moisture-sensitive, and potentially toxic . Inhalation, ingestion, or skin/eye contact can lead to severe irritation and burns.

Hazard Summary Table:

Hazard ClassDescriptionPrimary Concern
Corrosive Causes severe skin burns and eye damage upon contact.[8][9]Direct contact with skin, eyes, and mucous membranes.
Moisture-Sensitive Reacts with water to release corrosive hydrogen chloride gas.[6][7]Inhalation of HCl gas, container pressurization.
Acute Toxicity (Oral) Harmful if swallowed (based on related compounds).[5]Ingestion.
Irritant May cause respiratory irritation.[5]Inhalation of dust or decomposition products.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.

PPE CategorySpecific RecommendationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Provides a barrier against skin contact with the corrosive solid and any generated HCl.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the solid, as well as corrosive vapors and HCl gas.
Body Protection Flame-resistant lab coat.Protects skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge.Essential for protection against inhalation of fine particles and HCl gas, especially when handling outside of a fume hood or in case of a spill.

dot

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Lab gloves Don Double Nitrile/Neoprene Gloves start->gloves goggles Wear Chemical Splash Goggles gloves->goggles face_shield Wear Face Shield goggles->face_shield lab_coat Don Flame-Resistant Lab Coat face_shield->lab_coat respirator Ensure Proper Respirator Fit & Function lab_coat->respirator proceed Proceed to Handling respirator->proceed

Caption: PPE protocol before handling the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Given its reactivity, all manipulations of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride should be performed in a controlled environment, minimizing exposure to moisture and personnel.

3.1. Storage:

  • Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[10][11]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[6]

  • Container: Use containers made of glass or other non-reactive materials. Avoid plastics that may be degraded by the compound or its decomposition products.[7]

3.2. Handling:

  • Work Area Preparation:

    • All operations should be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of any released HCl gas.[12]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Have appropriate spill cleanup materials on hand (see Section 4).

  • Dispensing and Weighing:

    • If possible, handle the solid in a glove box under an inert atmosphere to completely exclude moisture.[13]

    • If a glove box is not available, work quickly and efficiently in the fume hood.

    • Use dry glassware and utensils.

    • To minimize exposure, weigh out the desired amount into a pre-tared, sealed container.

  • Reaction Setup:

    • Add the compound to the reaction vessel under a stream of inert gas.

    • Use anhydrous solvents and reagents to prevent unwanted side reactions and the generation of HCl.

    • Ensure the reaction setup is equipped with a drying tube or an inert gas bubbler to prevent the ingress of atmospheric moisture.

dot

Handling_Workflow cluster_handling Safe Handling Workflow start Prepare Work Area (Fume Hood, PPE) weigh Weigh Compound (Inert Atmosphere if possible) start->weigh transfer Transfer to Reaction Vessel (Under Inert Gas) weigh->transfer reaction Conduct Reaction (Anhydrous Conditions) transfer->reaction quench Carefully Quench Reaction reaction->quench workup Aqueous Workup (in Fume Hood) quench->workup end Store or Dispose of Waste workup->end Emergency_Response cluster_emergency Emergency Response Flowchart spill Spill or Exposure Occurs assess Assess Situation (Minor or Major?) spill->assess minor Minor Spill / Exposure assess->minor Minor major Major Spill / Exposure assess->major Major first_aid Administer First Aid (Flush with water, move to fresh air) minor->first_aid cleanup Contain & Neutralize Spill (Sodium Bicarbonate) minor->cleanup evacuate Evacuate Area major->evacuate medical Seek Immediate Medical Attention first_aid->medical cleanup->medical notify Notify Emergency Response evacuate->notify notify->medical

Caption: Emergency response decision tree.

Disposal Plan: Responsible Stewardship

Proper disposal of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

5.1. Unused or Waste Product:

  • Classification: This compound should be disposed of as hazardous chemical waste.

  • Procedure:

    • Carefully and slowly quench small quantities of the material by adding it to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable base. This should be done in a fume hood due to the evolution of HCl gas.

    • Once the reaction has ceased, the resulting mixture can be neutralized and disposed of according to your institution's guidelines for aqueous chemical waste.

    • For larger quantities, consult your institution's environmental health and safety (EHS) office for specific disposal procedures. [7] 5.2. Contaminated Materials:

  • PPE and Labware: All disposable PPE (gloves, etc.) and contaminated labware (e.g., weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: "Empty" containers may still contain hazardous residues. These should be triple-rinsed with a suitable anhydrous solvent (e.g., acetone, ethyl acetate) in a fume hood. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. dot

Disposal_Workflow cluster_disposal Waste Disposal Workflow start Generate Waste waste_type Identify Waste Type start->waste_type solid_waste Unused/Waste Product waste_type->solid_waste contaminated_items Contaminated Materials (PPE, Glassware) waste_type->contaminated_items quench_solid Quench with Base (in Fume Hood) solid_waste->quench_solid collect_contaminated Collect in Sealed Hazardous Waste Bag contaminated_items->collect_contaminated rinse_glassware Triple-Rinse Glassware contaminated_items->rinse_glassware neutralize Neutralize Solution quench_solid->neutralize aqueous_waste Dispose as Aqueous Hazardous Waste neutralize->aqueous_waste end Complete Disposal Log aqueous_waste->end collect_contaminated->end collect_rinsate Collect Rinsate as Hazardous Waste rinse_glassware->collect_rinsate dispose_glass Dispose of Rinsed Glassware collect_rinsate->dispose_glass dispose_glass->end

Caption: A workflow for the proper disposal of waste.

By adhering to these guidelines, researchers can safely unlock the synthetic potential of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride while prioritizing the safety of themselves and their colleagues.

References

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
  • BuyersGuideChem. (n.d.). Pyrazolo[1.5-a]pyridine-3-carbonyl chloride suppliers and producers. Retrieved from [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024).
  • ResearchGate. (2025). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • GHC. (2024). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023). Acetyl Chloride - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Retrieved from [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.